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Core Science & Biosynthesis

Foundational

The Evolutionary & Functional Landscape of c-di-UMP Signaling

The following technical guide details the evolutionary conservation, biochemical mechanisms, and experimental characterization of the c-di-UMP (cyclic di-uridine monophosphate) signaling system. A Technical Guide to Non-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the evolutionary conservation, biochemical mechanisms, and experimental characterization of the c-di-UMP (cyclic di-uridine monophosphate) signaling system.

A Technical Guide to Non-Canonical Pyrimidine Dinucleotides in Bacterial Immunity

Executive Summary & Biological Context

While cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP) have long been recognized as the "master regulators" of bacterial lifestyle and homeostasis, cyclic di-UMP (c-di-UMP) represents a distinct, recently discovered class of "non-canonical" cyclic dinucleotides (CDNs).

Unlike its purine counterparts, c-di-UMP is not a housekeeping signal conserved across entire phyla. Instead, it is a highly specialized "warhead" produced by CD-NTases (cGAS/DncV-like nucleotidyltransferases) within CBASS (Cyclic Oligonucleotide-Based Anti-Phage Signaling Systems) .[1] Its primary evolutionary function is abortive infection (Abi) —triggering rapid cell death to halt bacteriophage propagation.

Key Distinction:

  • c-di-GMP/AMP: Vertically inherited, essential for growth/biofilm, ubiquitous in specific clades.

  • c-di-UMP: Horizontally acquired (via Mobile Genetic Elements), essential for immunity, sporadically distributed (e.g., Legionella, Pseudomonas, Escherichia variants).

Evolutionary Conservation & Phylogeny

The c-di-UMP synthase enzymes belong to the CdnE clade of the CD-NTase superfamily. This superfamily shares a common ancestor with mammalian cGAS (cyclic GMP-AMP synthase) and bacterial DncV .

The CD-NTase Superfamily Tree

The evolutionary trajectory of c-di-UMP synthesis suggests a "Red Queen" dynamic—rapid diversification to evade viral anti-CBASS mechanisms.

Enzyme CladePrimary ProductRepresentative OrganismBiological Function
DncV c-AMP-GMPVibrio choleraeChemotaxis / Colonization
CdnD c-di-AMP / c-AMP-AMPPseudomonas aeruginosaPhage Defense (CBASS)
CdnE (Type 1) c-di-UMP Legionella pneumophila Phage Defense (CBASS)
CdnE (Type 2) c-UMP-AMPEscherichia coliPhage Defense (CBASS)
Mammalian cGAS 2'3'-cGAMPHomo sapiensInnate Immunity (STING pathway)
Genetic Architecture

The genes encoding c-di-UMP synthases (e.g., LpCdnE02) are invariably located within CBASS operons . These operons typically follow a conserved "Sensor-Synthase-Effector" logic:

  • Sensor/Synthase: The CD-NTase (CdnE) detects phage infection (often via interactions with Cap accessory proteins).

  • Signal: c-di-UMP is synthesized.

  • Effector: A downstream gene (e.g., a patatin-like phospholipase or endonuclease) binds c-di-UMP and executes cell death.

Biochemical Mechanism: The c-di-UMP Signaling Cascade

The production of c-di-UMP is tightly regulated. Constitutive production is lethal; therefore, the synthase is inactive until a phage trigger occurs.

Synthesis Pathway

The enzyme LpCdnE02 utilizes UTP as a substrate. Unlike Diguanylate Cyclases (GGDEF domains) that form a symmetric dimer, CD-NTases function as monomers with a catalytic triad (Asp-Asp-Asp) coordinating Mg2+ ions.

Reaction:



Signaling Pathway Diagram (DOT Visualization)

The following diagram illustrates the CBASS defense cascade mediated by c-di-UMP.

c_di_UMP_Pathway cluster_regulation CBASS Operon Phage Bacteriophage Infection Trigger Accessory Proteins (Cap2/Cap3) Phage->Trigger Sensing CdnE CD-NTase (LpCdnE02) Trigger->CdnE Activation Signal c-di-UMP CdnE->Signal Synthesis UTP UTP Pool UTP->CdnE Substrate Effector Effector Protein (e.g., Phospholipase/Nuclease) Signal->Effector Allosteric Binding Death Membrane Lysis / DNA Degradation Effector->Death Execution Immunity Abortive Infection (Population Survival) Death->Immunity Prevents Spread

Caption: The c-di-UMP signaling cascade within a bacterial CBASS operon. Phage detection triggers the CdnE synthase, producing c-di-UMP, which activates downstream effectors to induce cell death.

Experimental Protocols & Characterization

For researchers aiming to study c-di-UMP, distinguishing it from c-di-AMP/GMP is critical due to mass similarities.

In Vitro Enzymatic Synthesis

Objective: Produce pure c-di-UMP for standard curves or binding assays. Reagents:

  • Recombinant LpCdnE02 (purified from E. coli BL21).

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.

  • Substrate: 1 mM UTP (Ultra-pure).

Protocol:

  • Incubation: Mix 5 µM LpCdnE02 with reaction buffer and 1 mM UTP.

  • Time Course: Incubate at 37°C for 12–16 hours.

  • Termination: Heat inactivation at 95°C for 5 minutes.

  • Filtration: Pass through a 10 kDa MWCO spin filter to remove enzyme.

  • Validation: Analyze 5 µL via HPLC or LC-MS/MS.

LC-MS/MS Detection Parameters

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for identification.

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 611.1 [M-H]-
Product Ion 1 (Quant) 305.0 (UMP fragment)
Product Ion 2 (Qual) 79.0 (Phosphate)
Retention Time Distinct from c-di-GMP (689 m/z) and c-di-AMP (657 m/z)
Column C18 Reverse Phase (with Tributylamine ion-pairing agent)

Identification Workflow

The following workflow outlines the logic for identifying novel c-di-UMP systems in bacterial genomes.

Workflow Step1 Genomic Mining (BLAST for CD-NTase domains) Step2 Neighborhood Analysis (Identify CBASS operon structure) Step1->Step2 Step3 Cloning & Expression (pET vectors in E. coli BL21) Step2->Step3 Step4 Substrate Screening (ATP, GTP, CTP, UTP) Step3->Step4 Step5 TLC / LC-MS Analysis Step4->Step5 Step6 Product Confirmation (c-di-UMP m/z 611) Step5->Step6

Caption: Workflow for the bioinformatic identification and biochemical validation of c-di-UMP producing enzymes.

References

  • Whiteley, A. T., et al. (2019).[2] Bacterial cGAS-like enzymes synthesize diverse nucleotide signals. Nature, 567, 194–199.

  • Cohen, D., et al. (2019).[2] Cyclic GMP–AMP signalling protects bacteria against viral infection. Nature, 574, 691–695.

  • Millman, A., et al. (2020).[3] Bacterial Systems for Protection against Phages. Nature Reviews Microbiology, 18, 799–808.

  • Kranzusch, P. J. (2019).[4] cGAS and CD-NTase enzymes: structure, mechanism, and evolution. Current Opinion in Structural Biology, 59, 178-187.

  • Lowey, B., et al. (2020).[3] CBASS Immunity Uses CARF-Related Effectors to Sense 3'–5'- and 2'–5'-Linked Cyclic Oligonucleotide Signals and Protect Bacteria from Phage Infection. Cell, 182(1), 38-49.

Sources

Exploratory

Technical Guide: Cyclic di-UMP as a Mucosal Vaccine Adjuvant Candidate

The following technical guide provides a rigorous evaluation of cyclic di-UMP (c-di-UMP) as a mucosal vaccine adjuvant candidate. Unlike its well-established purine counterparts (c-di-GMP and c-di-AMP), c-di-UMP represen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous evaluation of cyclic di-UMP (c-di-UMP) as a mucosal vaccine adjuvant candidate. Unlike its well-established purine counterparts (c-di-GMP and c-di-AMP), c-di-UMP represents a distinct class of pyrimidine-based cyclic dinucleotides (CDNs) with unique structural and signaling properties.[1][2]

This guide is designed for researchers investigating next-generation adjuvants, specifically those seeking to understand the structural determinants of CDN immunogenicity or exploring non-STING-dependent pathways.

Status: Emerging / Mechanistic Probe Classification: Pyrimidine Cyclic Dinucleotide (CDN) Primary Application: Structural Control, STING-Independent Signaling Investigation[2]

Executive Summary

Cyclic di-uridine monophosphate (c-di-UMP ) is a bacterial second messenger synthesized by specific nucleotidyltransferases (e.g., LpCdnE02 from Legionella pneumophila).[2] While purine CDNs (c-di-GMP, c-di-AMP) are potent agonists of the STING (Stimulator of Interferon Genes) pathway, inducing robust Type I interferon responses, c-di-UMP exhibits markedly different behavior.[2]

Current data indicates that c-di-UMP functions primarily as a negative control for STING activation due to the inability of its pyrimidine bases to form the stacking interactions required for the "closed" active conformation of the STING dimer. However, this lack of STING affinity makes c-di-UMP a critical candidate for:

  • Defining Adjuvant Specificity: Validating STING-dependent efficacy of vaccine formulations.

  • Exploring Alternative Pathways: Investigating binding to alternative sensors such as RECON (Reductase Controlling NF-κB), which may drive NF-κB-dependent inflammation without the reactogenicity of the Interferon response.[2]

Mechanistic Architecture

To develop c-di-UMP as an adjuvant or control, one must understand the structural "failure" in STING binding and the potential for alternative signaling.

The STING "Stacking" Constraint

The mammalian STING receptor activates upon binding CDNs that induce a conformational closure of the ligand-binding domain.

  • Purine CDNs (c-di-GMP): The guanine bases stack against Tyrosine 167 (human STING) or Tyrosine 166 (mouse STING) and Arginine 238, locking the lid.[2]

  • Pyrimidine CDNs (c-di-UMP): The uracil bases lack the surface area and pi-stacking capability to stabilize this closed conformation.[2] Consequently, c-di-UMP fails to recruit TBK1/IRF3 efficiently.[2]

The RECON Hypothesis

Emerging research suggests that bacterial CDNs may bind RECON , a host cytosolic oxidoreductase.

  • Basal State: RECON binds the NF-κB promoter region, repressing transcription.

  • Ligand Binding: High-affinity CDN binding displaces RECON, de-repressing the promoter.

  • Implication: If c-di-UMP binds RECON (a property observed in other non-canonical CDNs), it could elicit a Th1/Th17-polarizing inflammatory response (NF-κB) independent of the Type I IFN axis.[2]

Signaling Pathway Visualization

The following diagram illustrates the divergent processing of Purine vs. Pyrimidine CDNs.

CDN_Signaling_Pathways CDN_Purine Purine CDN (c-di-GMP / c-di-AMP) STING_Open STING (Apo/Open) CDN_Purine->STING_Open High Affinity CDN_Pyr Pyrimidine CDN (c-di-UMP) CDN_Pyr->STING_Open Low/No Affinity RECON_Active RECON (Repressor Active) CDN_Pyr->RECON_Active Potential Binding STING_Closed STING (Closed/Active) STING_Open->STING_Closed π-Stacking Stabilization TBK1 TBK1 / IRF3 Phosphorylation STING_Closed->TBK1 RECON_Inhib RECON (Inhibited) RECON_Active->RECON_Inhib Displacement NFkB NF-κB Translocation RECON_Active->NFkB Repression RECON_Inhib->NFkB De-repression IFN Type I Interferon (Potent Adjuvanticity) TBK1->IFN Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines

Figure 1: Divergent signaling logic. c-di-UMP (Red) fails to stabilize the STING closed conformation, bypassing the IFN axis, but may modulate NF-κB via RECON de-repression.[2]

Comparative Profile: c-di-UMP vs. Established Adjuvants[2]

Featurec-di-GMP / c-di-AMPc-di-UMP
Chemical Class Purine CDNPyrimidine CDN
Primary Receptor STING (cGAS-STING pathway)Unknown / Potential RECON
Binding Mechanism π-π Stacking (Tyr/Arg clamp)Sterically incompatible with STING
Downstream Signal Strong Type I IFN (IFN-β)Weak/Null IFN; Potential NF-κB
Mucosal IgA High InductionLow / Baseline (in STING models)
Adjuvant Status Validated (Preclinical)Experimental Negative Control

Experimental Protocols

These protocols are designed to synthesize c-di-UMP and rigorously evaluate its adjuvant potential against a c-di-GMP benchmark.[2]

Enzymatic Synthesis of c-di-UMP

Chemical synthesis of CDNs is complex. Enzymatic synthesis using the promiscuous nucleotidyltransferase CdnE is preferred for high yield and purity.

Reagents:

  • Enzyme: Recombinant LpCdnE02 (from Legionella pneumophila).[2]

  • Substrate: UTP (Uridine 5'-triphosphate).[2]

  • Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT.[2]

Workflow:

  • Reaction Assembly: Mix 10 µM purified LpCdnE02 with 1 mM UTP in the reaction buffer.

  • Incubation: Incubate at 37°C for 16–24 hours.

  • Termination: Heat inactivate at 95°C for 5 minutes.

  • Clarification: Centrifuge at 14,000 x g for 10 min to remove protein precipitate.

  • Purification:

    • Load supernatant onto a Resource Q anion exchange column .[2]

    • Elute with a linear gradient of NH₄HCO₃ (0 to 1 M).[2] c-di-UMP typically elutes earlier than linear UTP due to charge masking in the cyclic structure.

    • Validation: Verify mass via LC-MS (Expected [M-H]⁻: ~611.08 Da).

In Vivo Mucosal Immunization (Intranasal Model)

This protocol compares the mucosal immunogenicity of an antigen (Ovalbumin) adjuvanted with c-di-UMP vs. c-di-GMP.[2]

Animals: Female C57BL/6 mice (6–8 weeks old). Groups (n=5):

  • PBS (Negative Control)

  • Antigen Only: OVA (10 µg)

  • Positive Control: OVA (10 µg) + c-di-GMP (5 µg)

  • Experimental: OVA (10 µg) + c-di-UMP (5 µg)

Step-by-Step Protocol:

  • Anesthesia: Lightly anesthetize mice using Isoflurane (2-3%) to ensure deep nasal inhalation without aspiration into the lungs.[2]

  • Administration:

    • Pipette 15 µL of formulation.

    • Administer drop-wise onto the nares (7.5 µL per nostril).[2]

    • Hold mouse upright for 30 seconds to allow NALT (Nasal Associated Lymphoid Tissue) uptake.[2]

  • Schedule: Immunize on Day 0, Day 14, and Day 21.

  • Sample Collection (Day 28):

    • Serum: Collect via submandibular bleed for IgG analysis.[2]

    • Nasal Wash: Euthanize mouse.[2] Cannulate the trachea and flush 500 µL PBS upward through the nasal cavity; collect flow-through from the nares for sIgA analysis.

Flow Cytometry: Dendritic Cell Activation (The "Litmus Test")

To determine if c-di-UMP possesses any innate stimulating activity, perform an ex vivo DC stimulation assay.[2]

Cells: BMDCs (Bone Marrow-Derived Dendritic Cells) from C57BL/6 mice.[2] Markers: CD11c (DC marker), CD86 (Costimulation), MHC-II (Antigen presentation).[2]

Workflow:

  • Seed BMDCs (1x10⁶ cells/mL) in 24-well plates.

  • Stimulate with:

    • Media only

    • LPS (100 ng/mL) - TLR4 Control[2]

    • c-di-GMP (10 µg/mL) - STING Control[2]

    • c-di-UMP (10 µg/mL, 50 µg/mL)[2]

  • Incubate for 24 hours at 37°C.

  • Stain for CD11c, CD86, and MHC-II.[2]

  • Analysis: Gate on CD11c+ cells. Compare Median Fluorescence Intensity (MFI) of CD86.[2]

    • Self-Validation: If c-di-UMP MFI equals Media MFI, the molecule is inactive in this context. If MFI is elevated but lower than c-di-GMP, it suggests weak/partial agonism.[2]

References

  • Whiteley, A. T., et al. (2019). "Bacterial cGAS-like enzymes synthesize diverse nucleotide signals."[2] Nature, 564, 194–199.[2] Link

    • Defines the enzym
  • Blaauboer, S. M., et al. (2015). "The mucosal adjuvant cyclic di-GMP enhances antigen uptake and selectively activates pinocytosis-efficient cells in vivo."[2] eLife, 4:e06670.[2][3] Link

    • Establishes the baseline mechanism for CDN mucosal adjuvanticity (purine-based).
  • Collier, M. A., et al. (2018). "Titrating polyarginine into nanofibers enhances cyclic-di-nucleotide adjuvanticity in vitro and after sublingual immunization."[2] Journal of Controlled Release, 285, 1-12.[2]

    • Explicitly utilizes c-di-UMP as a negative control for STING activ
  • McFarland, A. P., et al. (2017). "Sensing of Bacterial Cyclic Dinucleotides by the Oxidoreductase RECON."[2] Immunity, 46(3), 433-445.[2] Link[2]

    • Describes the RECON pathway, the potential altern

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Dissolution and Handling of Cyclic di-UMP Sodium Salt

Abstract & Biological Context Cyclic di-uridine monophosphate (c-di-UMP) is a pyrimidine-containing cyclic dinucleotide (CDN) distinct from the ubiquitous purine-based second messengers like c-di-GMP and c-di-AMP.[1] Pri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

Cyclic di-uridine monophosphate (c-di-UMP) is a pyrimidine-containing cyclic dinucleotide (CDN) distinct from the ubiquitous purine-based second messengers like c-di-GMP and c-di-AMP.[1] Primarily utilized as a negative control in STING pathway studies or as a specific ligand in bacterial signaling research (e.g., Pseudomonas species), its accurate preparation is critical for reproducible bioassays.[1]

This guide provides a rigorous, self-validating protocol for solubilizing c-di-UMP sodium salt. Unlike simple gravimetric preparation, this protocol integrates spectrophotometric verification to account for the hygroscopic nature of lyophilized nucleotide salts, ensuring the precise molarity required for kinetic studies and cellular assays.

Physicochemical Properties & Materials

Before initiating the protocol, verify the compound specifications. The sodium salt form is significantly more water-soluble than the free acid but requires careful handling to prevent hydrolysis and accurate quantification.

Table 1: Key Chemical Data
PropertySpecificationNotes
Compound Name Cyclic di-UMP (Sodium Salt)Synonyms: c-di-UMP, c-UpUp
Formula C₁₈H₂₀N₄O₁₆P₂[1][2][3] · 2NaDisodium salt form
Molecular Weight ~656.3 g/mol Note: Always check specific batch CoA for exact MW including hydration/counterions.
Solubility Water (≥ 5 mM)Highly soluble in pH 7.0 water.[1]
Absorbance Max (λmax) 262 nmPrimary QC wavelength.[1]
Extinction Coeff.[4][5][6][7][8] (ε) 18,000 L[1][5]·mol⁻¹·cm⁻¹At 262 nm in water (pH 7).[1][4][5]
Required Materials
  • Solvent: Nuclease-free water (molecular biology grade, pH 7.0 ± 0.2).[1] Avoid unbuffered acidic water.

  • Filtration: 0.22 µm PES (Polyethersulfone) or PVDF syringe filters (Low protein binding).[1]

  • Vessels: LoBind® microcentrifuge tubes (to minimize sample loss).

  • Equipment: UV-Vis Spectrophotometer (NanoDrop or Cuvette-based), Vortex mixer, Microcentrifuge.

Pre-Solubilization Strategy (The "Why")

Expert Insight: Relying solely on the weight of the lyophilized powder is the most common source of error in nucleotide research. Lyophilized salts are hygroscopic and often contain variable amounts of residual hydration water and excess sodium salts from the manufacturing process.

  • The Error: A "1 mg" vial may contain only 800 µg of active nucleotide.

  • The Solution: Dissolve the entire contents to a target concentration, then adjust based on UV quantification (Beer-Lambert Law).[1] This makes the protocol self-validating .

Step-by-Step Dissolution Protocol

Phase A: Initial Reconstitution[1]
  • Centrifugation: Before opening, spin the vial at 10,000 x g for 2 minutes.

    • Reason: Lyophilized powder is electrostatic and often adheres to the cap. Opening without spinning results in significant material loss.

  • Solvent Addition: Add Nuclease-free water to the vial to achieve a target theoretical concentration of 1 mM .

    • Calculation: For 1 mg of c-di-UMP (MW ~656.3), add 1.52 mL of water.[1]

    • Tip: If the vial contains a very small amount (e.g., 100 µg), reduce volume to maintain at least 0.5 mg/mL to ensure accuracy during UV measurement.[1]

  • Solubilization: Vortex moderately for 30 seconds. Pulse spin. Repeat if necessary.

    • Observation: The solution should be clear and colorless. If particulates persist, warm slightly to 37°C for 2 minutes (rarely needed for sodium salt).[1]

Phase B: Quality Control & Quantification (Crucial Step)

Do not assume the concentration is 1 mM.[1] You must measure it.

  • Blanking: Blank the spectrophotometer with the same Nuclease-free water used for dissolution.

  • Measurement: Measure Absorbance at 262 nm (A₂₆₂) .

    • Dilution:[2][6] If using a standard cuvette (1 cm path), dilute 1:20 or 1:50 to get the reading into the linear range (0.1 - 1.0 OD).[1] NanoDrop usually requires no dilution.

  • Calculation: Use the Beer-Lambert Law:

    
    [1][2]
    
    • 
      : Concentration (Molar)[1][9]
      
    • 
      : Absorbance at 262 nm[4][5]
      
    • 
      : 18,000 L[5]·mol⁻¹·cm⁻¹[1][2][4][5][7][8]
      
    • 
      : Path length (1 cm)
      
Phase C: Sterilization & Storage[1][3]
  • Filtration: Pass the solution through a 0.22 µm PES syringe filter into a sterile LoBind tube.

    • Warning:Do not autoclave. Cyclic dinucleotides can degrade under high heat/pressure.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for >1 year) or -80°C (indefinite).

Workflow Visualization

The following diagram outlines the logical flow of the protocol, emphasizing the "Check & Adjust" loop that ensures scientific integrity.

G Start Lyophilized c-di-UMP (Sodium Salt) Spin Centrifuge Vial (10k x g, 2 min) Start->Spin Dissolve Add Water (Target 1 mM) Spin->Dissolve Mix Vortex & Visual Check Dissolve->Mix Measure QC: Measure A262 (NanoDrop/UV) Mix->Measure Calc Calculate Exact Conc. (Beer-Lambert) Measure->Calc Use ε = 18,000 Filter Sterile Filter (0.22 µm PES) Calc->Filter Conc. Verified Store Aliquot & Freeze (-20°C) Filter->Store

Caption: Logical workflow for c-di-UMP dissolution. Yellow nodes indicate critical QC checkpoints to prevent experimental error.

Troubleshooting & Optimization

Table 2: Common Issues and Solutions
IssueProbable CauseCorrective Action
Cloudy Solution Saturation or ImpuritiesEnsure water is pH 7.[1]0. If concentration is >10 mM, dilute to 1 mM. Warm to 37°C.
Low A₂₆₂ Reading Material loss in cap or hydrationRe-centrifuge original vial. Rely on the measured concentration, not the weight, for downstream assays.
A₂₆₀ vs A₂₆₂ Incorrect Wavelengthc-di-UMP peaks at 262 nm.[1] Measuring at 260 nm introduces a minor error (<5%), but 262 nm is precise.[1]
Degradation HydrolysisAvoid acidic pH (< 5.0).[1] Always use nuclease-free water.[1]

References

  • Biolog Life Science Institute. Cyclic di-UMP (sodium salt) Technical Datasheet (Cat.[1] No. C 256).[1][5] Retrieved from [Link] (Verified source for ε = 18,000 at 262 nm).[1]

  • InvivoGen. Cyclic dinucleotide handling and solubility guidelines. Retrieved from [Link][1]

Sources

Application

Application Note: HPLC-MS/MS Quantification of Cyclic di-UMP in Bacterial Lysates

This guide outlines a high-sensitivity HPLC-MS/MS protocol for the quantification of cyclic di-UMP (c-di-UMP) , a rare but critical pyrimidine-derived second messenger involved in bacterial antiphage defense systems (CBA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-sensitivity HPLC-MS/MS protocol for the quantification of cyclic di-UMP (c-di-UMP) , a rare but critical pyrimidine-derived second messenger involved in bacterial antiphage defense systems (CBASS and Pycsar).

Executive Summary & Biological Context

While cyclic di-GMP and c-di-AMP are well-characterized bacterial second messengers, cyclic di-UMP (c-di-UMP) has only recently emerged as a key player in prokaryotic immunity.[1] Synthesized by specific CD-NTases (cGAS/DncV-like nucleotidyltransferases) within CBASS (Cyclic Oligonucleotide-Based Antiphage Signaling System) and Pycsar systems, c-di-UMP binds to effector proteins (e.g., Cap15) to trigger membrane depolarization or cell death upon phage infection.

The Analytical Challenge: Quantifying c-di-UMP is difficult due to:

  • Low Abundance: It is often produced only during active phage infection.[2]

  • High Polarity: It retains poorly on standard C18 columns.[2]

  • Isomeric Complexity: Distinguishing between 3',3' and 2',3' linkages requires specific chromatographic selectivity.[2]

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole Mass Spectrometry (QqQ-MS) to achieve femtomole-level sensitivity.[2]

Experimental Design Strategy

The workflow prioritizes analyte stability and chromatographic resolution . We reject standard Reversed-Phase (C18) methods in favor of HILIC to avoid the use of ion-pairing agents, which suppress MS ionization and contaminate systems.

Logical Workflow (Graphviz Diagram)

G Sample Bacterial Culture (+/- Phage Infection) Lysis Cold Solvent Extraction (AcN:MeOH:H2O 40:40:20) Sample->Lysis Quench Metabolism Cleanup SPE Cleanup (Weak Anion Exchange) Lysis->Cleanup Remove Proteins/Salts HILIC HILIC Separation (Amide Column) Cleanup->HILIC Inject MS QqQ MS/MS (ESI Negative Mode) HILIC->MS Elute Data Quantification (MRM Analysis) MS->Data Integrate

Figure 1: Optimized workflow for c-di-UMP analysis. Cold solvent extraction prevents enzymatic degradation, while WAX-SPE removes matrix interferences.

Sample Preparation Protocol

Critical Insight: Cyclic dinucleotides are susceptible to phosphodiesterase (PDE) activity.[2] Heat extraction is common for c-di-GMP but can degrade thermally unstable immune signals.[2] We use a cold acidic solvent method.[2]

Materials
  • Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20 v/v/v) + 0.1% Formic Acid, pre-chilled to -20°C.[2]

  • Internal Standard (IS):

    
    -c-di-UMP (if available) or 
    
    
    
    -c-di-GMP (surrogate).[2]
  • SPE Cartridges: Oasis WAX (Waters) or Strata-X-AW (Phenomenex).[2]

Step-by-Step Procedure
  • Harvest: Pellet 1-5 mL of bacterial culture (

    
    ) by centrifugation (10,000 x g, 2 min, 4°C). Immediately  discard supernatant.
    
  • Quench: Resuspend pellet in 500 µL cold Extraction Solvent . Add 10 pmol of Internal Standard.

  • Lysis: Vortex vigorously for 1 min. Incubate at -20°C for 15 min.

    • Note: For Gram-positive bacteria, include a bead-beating step (0.1 mm zirconia beads) during vortexing.[2]

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C to pellet debris. Collect supernatant.

  • Cleanup (Optional but Recommended):

    • Dilute supernatant with water to <50% organic content.[2]

    • Load onto pre-equilibrated WAX SPE cartridge.[2]

    • Wash with 2% Formic Acid.[2]

    • Elute with 80% Methanol + 2% Ammonium Hydroxide .[2]

  • Reconstitution: Evaporate eluate to dryness (SpeedVac, no heat) and reconstitute in 100 µL 60% Acetonitrile / 40% 10mM Ammonium Acetate .

LC-MS/MS Method Parameters

Liquid Chromatography (HILIC)

HILIC provides retention for polar nucleotides by partitioning them into a water-enriched layer on the stationary phase.[2]

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-HILIC.[2]

  • Column Temp: 35°C.

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Vol: 2-5 µL.

Mobile Phases:

  • A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with NH4OH).

  • B: 10 mM Ammonium Acetate in Acetonitrile:Water (95:5), pH 9.0.

    • Why pH 9? High pH improves peak shape for phosphate groups on HILIC amide columns.[2]

Gradient Profile:

Time (min) % B (Organic) Event
0.0 90% Initial Hold
2.0 90% Start Gradient
10.0 50% Elution of CDNs
11.0 50% Hold
11.1 90% Re-equilibration

| 15.0 | 90% | End |[2]

Mass Spectrometry (MS/MS)

Operate in Negative Electrospray Ionization (ESI-) mode.[2] Nucleotides ionize far better in negative mode due to the phosphate backbone.[2]

Source Parameters (Generic for Triple Quad):

  • Capillary Voltage: -2.5 kV[2]

  • Desolvation Temp: 500°C[2]

  • Gas Flow: 800 L/hr[2]

MRM Transitions (Multiple Reaction Monitoring):

  • Precursor Ion: c-di-UMP is a dimer of UMP (

    
    ).[2]
    
  • Exact Mass: 612.05 Da.[2]

  • Observed Ion [M-H]-: 611.05 m/z.[2]

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Role
c-di-UMP 611.1 111.0 5035Quantifier (Uracil Base)
c-di-UMP 611.1 305.0 5025Qualifier (cUMP monomer)
c-di-UMP 611.1 79.0 5050Qualifier (Phosphate)
IS (15N-c-di-GMP) 699.1 157.0 2030Internal Standard

Note: Collision energies are instrument-dependent.[2] Optimize by infusing a 1 µM standard.

Method Validation & Quality Control

To ensure Trustworthiness , the method must be self-validating.[2]

  • Linearity: Construct a calibration curve from 1 nM to 1000 nM. Biological concentrations are typically 10-500 nM.[2]

  • Matrix Effects: Comparison of slope in solvent vs. bacterial matrix is mandatory.[2] If suppression >20%, use the SPE cleanup step or Matrix-Matched Calibration.[2]

  • Isomer Separation:

    • Bacterial c-di-UMP is typically 3',3'-linked.[2]

    • Mammalian/Synthetic c-di-UMP may be 2',3'-linked.[2][3]

    • Validation Test: If a 2',3' standard is available, verify that the HILIC gradient resolves the two isomers (2',3' usually elutes before 3',3' on Amide columns).

Troubleshooting "Pro-Tips"

  • Ghost Peaks: If you see c-di-UMP signals in "blank" samples, check your LC water source. Bacterial growth in water reservoirs can produce CDNs.[2] Change solvents daily.[2]

  • Carryover: Nucleotides stick to metal.[2] Use a needle wash of 50% Methanol / 1% Ammonium Hydroxide.[2]

  • Low Sensitivity: Ensure your pH is alkaline (pH 9.0).[2] Acidic mobile phases suppress negative ion sensitivity for polyphosphates.[2]

References

  • Cohen, D., et al. (2019). "Cyclic GMP–AMP signalling protects bacteria against viral infection."[2] Nature. [Link][2]

    • Establishes the biological role of non-canonical CDNs like c-di-UMP in bacterial immunity.
  • Whiteley, A. T., et al. (2019). "Bacterial cGAS-like enzymes synthesize diverse nucleotide signals."[2] Nature. [Link][2]

    • Describes the synthesis of c-di-UMP by CD-NTases.
  • Burhenne, H., & Kaever, V. (2013). "Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS."[2] Methods in Molecular Biology. [Link]

    • Foundational text on CDN mass spectrometry, adapted here for HILIC.
  • Duncan-Lowey, B., et al. (2021). "Effector specificity in the CBASS immune system."[2] Nature. [Link][2]

    • Identifies c-di-UMP specific effectors.

Sources

Method

in vitro synthesis of cyclic di-UMP using DNA polymerases

This Application Note is designed for researchers in chemical biology, immunology, and nucleotide signaling.[1] It details the enzymatic synthesis of cyclic di-UMP (c-di-UMP) , a rare pyrimidine-containing cyclic dinucle...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology, immunology, and nucleotide signaling.[1] It details the enzymatic synthesis of cyclic di-UMP (c-di-UMP) , a rare pyrimidine-containing cyclic dinucleotide (CDN), utilizing Polymerase


-superfamily Nucleotidyltransferases (CD-NTases) , specifically the CdnE  class enzymes.[1][2]

Application Note: Enzymatic Synthesis of Cyclic di-UMP using Pol -Family Nucleotidyltransferases[1]

Executive Summary

Cyclic di-UMP (c-di-UMP) is a recently discovered second messenger involved in bacterial anti-phage defense systems (CBASS) and serves as a critical negative control for mammalian STING pathway studies.[1] Unlike canonical purine CDNs (c-di-GMP, c-di-AMP), c-di-UMP cannot be synthesized by standard diguanylate/diadenylate cyclases.[1]

This protocol details the in vitro synthesis of c-di-UMP using CdnE , a member of the cGAS/DncV-like nucleotidyltransferase (CD-NTase) family.[1] While often colloquially grouped with polymerases due to their shared Pol


 structural fold , these enzymes possess unique head-to-tail cyclization activity required for pyrimidine CDN formation.[1]

Scientific Background & Mechanism[1][3][4][5][6]

The "Polymerase" Connection

The synthesis of c-di-UMP relies on enzymes that share the DNA Polymerase


 (Pol 

) nucleotidyltransferase superfamily fold
.[1] Unlike replicative DNA polymerases that require a template and primer to synthesize linear DNA, CD-NTases (like CdnE) function as template-independent polymerases that:
  • Bind two UTP molecules.[1]

  • Form a linear dinucleotide intermediate (pppUpU).[1]

  • Perform a rapid intramolecular cyclization to release c-di-UMP.[1]

Reaction Pathway

The reaction proceeds through a two-step nucleotidyl transfer mechanism facilitated by a divalent cation cofactor (Mg²⁺ or Mn²⁺).[1]

c_di_UMP_Synthesis UTP 2 x UTP (Substrate) Enzyme CdnE Enzyme (Pol β Superfamily) UTP->Enzyme Binding Inter Linear Intermediate (pppUpU) Enzyme->Inter Nucleotidyl Transfer 1 (Mg2+) PPi 2 x PPi (Byproduct) Enzyme->PPi Product Cyclic di-UMP (3',3' or 2',3' linked) Inter->Product Cyclization (Intramolecular)

Figure 1: Enzymatic cascade for c-di-UMP synthesis via CdnE nucleotidyltransferase activity.[1]

Materials & Reagents

ComponentSpecificationRecommended Source
Enzyme Recombinant CdnE (e.g., L. pneumophila LpCdnE02)Custom Expression (see Sec 4.[1]1)
Substrate Uridine 5'-Triphosphate (UTP), 100 mMSigma / Thermo
Buffer Base HEPES (pH 7.[1]5) or Tris-HCl (pH 8.[1]0)Standard
Cofactor MgCl₂ or MnCl₂ (1 M stock)Standard
Reducing Agent DTT or TCEPStandard
Purification C18 HPLC Column or Q-SepharoseAgilent / GE

Detailed Protocol

Enzyme Preparation (Recombinant CdnE)

Note: If commercial CdnE is unavailable, express as follows.

  • Cloning: Clone the gene encoding Legionella pneumophila CdnE (LpCdnE02) into a pET28a vector (N-terminal His6-SUMO tag).[1]

  • Expression: Transform into E. coli BL21(DE3). Induce with 0.5 mM IPTG at 16°C for 18 hours.

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris pH 8.0, 300 mM NaCl, 10 mM Imidazole). Sonicate on ice.

  • Purification: Clarify lysate and load onto Ni-NTA resin.[1] Wash and elute with Imidazole gradient.

  • Tag Removal: Cleave SUMO tag with ULP1 protease (optional, but improves specific activity).

  • Storage: Flash freeze in 50 mM Tris pH 7.5, 150 mM NaCl, 10% Glycerol. Store at -80°C.

In Vitro Synthesis Reaction (One-Pot)

This protocol is scaled for a 1 mL reaction volume.

  • Prepare Reaction Mix in a 1.5 mL microcentrifuge tube on ice:

    • Buffer: 20 mM HEPES-KOH (pH 7.5)

    • Salt: 100 mM KCl[1]

    • Cofactor: 5 mM Mg(OAc)₂ (Mn²⁺ can increase yield but may alter linkage specificity; Mg²⁺ is preferred for fidelity).[1]

    • Reducing Agent: 1 mM DTT

    • Substrate: 1.0 mM UTP (Final Concentration)

    • Enzyme: 2–5 µM Purified CdnE

  • Incubation:

    • Mix gently by pipetting.

    • Incubate at 37°C for 4–16 hours .

    • Checkpoint: Monitor reaction progress by taking 5 µL aliquots at 0, 4, and 16 hours for TLC or HPLC analysis.

  • Termination:

    • Heat inactivate at 95°C for 5 minutes.

    • Centrifuge at 14,000 x g for 10 min to remove denatured protein.

Purification & Validation[1]
  • Filtration: Pass supernatant through a 0.22 µm filter.[1]

  • HPLC Isolation:

    • Column: Reverse-phase C18 (e.g., Agilent Zorbax Eclipse).[1]

    • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 0–10% B over 20 minutes. c-di-UMP typically elutes earlier than linear precursors due to lack of triphosphate charge.[1]

  • Mass Spectrometry (LC-MS):

    • Confirm identity.[1] Expected m/z for c-di-UMP (C₁₈H₂₂N₄O₁₆P₂): [M-H]⁻ = 611.05 .[1]

    • Note: Ensure differentiation from linear pUpU (which has a different retention time and fragmentation pattern).

Data Analysis & Troubleshooting

Expected Results
ParameterValueNotes
Yield >80% conversionHigh efficiency characteristic of CdnE.
Product Mass 612.3 Da (Neutral)Detect as 611.05 (Negative Mode).[1]
Linkage 3',3' (Canonical)Some variants may produce 2',3' mixed linkages.[1]
Troubleshooting Guide
  • Low Yield: Switch cofactor from Mg²⁺ to Mn²⁺ (1-5 mM). Mn²⁺ relaxes the catalytic pocket, often increasing turnover for pyrimidine substrates.[1]

  • Incomplete Cyclization: If linear intermediate (pppUpU) accumulates, increase incubation time or enzyme concentration.[1]

  • Precipitation: Ensure pH is >7.0; CDNs are acidic and soluble in basic buffers.

References

  • Whiteley, A. T., et al. (2019). "Bacterial cGAS-like enzymes synthesize diverse nucleotide signals."[1][3][4] Nature, 567(7747), 194-199.[1] Link

    • Key Reference: Defines the CdnE family and the synthesis of c-di-UMP.
  • Cohen, D., et al. (2019). "Cyclic GMP–AMP signalling protects bacteria against viral infection."[1] Nature, 574, 691–695.[1] Link

    • Context: Describes the biological role of these enzymes in phage defense (CBASS).
  • Kranzusch, P. J. (2019). "cGAS and CD-NTase enzymes: structure, mechanism, and evolution."[1][3] Current Opinion in Structural Biology, 59, 178-187.[1] Link[1]

    • Mechanism:[1][5] Explains the Pol

      
       superfamily structural homology.
      
  • Cayman Chemical. "Cyclic di-UMP Product Information." Link

    • Validation: Provides chemical standards and MS d

Sources

Application

Mastering the Challenge: Advanced Crystallization Techniques for c-di-UMP Receptor Complexes

Introduction: Unveiling the Structural Basis of c-di-UMP Signaling Cyclic di-uridine monophosphate (c-di-UMP) has emerged as a critical bacterial second messenger, orchestrating a diverse array of cellular processes. Und...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structural Basis of c-di-UMP Signaling

Cyclic di-uridine monophosphate (c-di-UMP) has emerged as a critical bacterial second messenger, orchestrating a diverse array of cellular processes. Understanding the molecular mechanisms governing c-di-UMP signaling is paramount for the development of novel therapeutics targeting bacterial pathways. X-ray crystallography remains the gold standard for elucidating the three-dimensional structures of c-di-UMP receptor complexes at atomic resolution, providing invaluable insights into ligand recognition, conformational changes, and the overall regulatory machinery.

This comprehensive guide offers a deep dive into the practical and theoretical aspects of crystallizing c-di-UMP receptor complexes. We will navigate the entire workflow, from the initial stages of protein expression and purification to the acquisition of diffraction-quality crystals. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but also the underlying rationale to empower you to troubleshoot and optimize your crystallization experiments effectively. While direct crystallization protocols for c-di-UMP complexes are still emerging in the literature, this guide leverages established methodologies for analogous cyclic dinucleotide-protein complexes, such as those involving c-di-AMP and c-di-GMP, to provide a robust framework for success.[1][2]

The c-di-UMP Signaling Pathway: A Conceptual Overview

The canonical c-di-UMP signaling cascade begins with the synthesis of c-di-UMP from two UTP molecules by a diadenylate cyclase. Upon accumulation, c-di-UMP binds to specific receptor proteins, which in turn modulate downstream cellular processes. The structural understanding of these receptor-ligand interactions is the key to deciphering the signaling output.

c_di_UMP_Signaling_Pathway UTP 2x UTP Diadenylate_Cyclase Diadenylate Cyclase UTP->Diadenylate_Cyclase c_di_UMP c-di-UMP Diadenylate_Cyclase->c_di_UMP Synthesis Receptor Receptor Protein (e.g., PycTIR) c_di_UMP->Receptor Binding Downstream_Effectors Downstream Effectors Receptor->Downstream_Effectors Modulation Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response

Caption: A simplified diagram of the c-di-UMP signaling pathway.

Part 1: Expression and Purification of c-di-UMP Receptor Proteins

The foundation of any successful crystallization project is a highly pure and homogenous protein sample.[3][4] The following protocol is a generalized approach for the expression and purification of a soluble c-di-UMP receptor, which should be optimized for your specific target.

Protocol 1: Expression and Purification of a His-tagged c-di-UMP Receptor

Rationale: The use of an N-terminal Hexa-histidine (His6) tag facilitates efficient purification via immobilized metal affinity chromatography (IMAC). Subsequent size-exclusion chromatography (SEC) is crucial for removing aggregates and ensuring a monodisperse sample, a key prerequisite for crystallization.[5]

1. Gene Cloning and Expression Vector:

  • Synthesize the gene encoding the target c-di-UMP receptor domain and clone it into a suitable expression vector (e.g., pET-28a) containing an N-terminal His6-tag and a TEV protease cleavage site.

2. Protein Expression:

  • Transform the expression vector into E. coli BL21(DE3) cells.

  • Grow a 10 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

  • Inoculate 1 L of Terrific Broth with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.[6]

  • Induce protein expression with 0.5 mM IPTG and continue to grow the culture overnight at 16-20°C to enhance protein solubility.[6]

3. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer (see Table 1).

  • Lyse the cells using a sonicator or a high-pressure homogenizer on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.

4. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA column with Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 column volumes of Wash Buffer (see Table 1).

  • Elute the protein with a linear gradient of 0-100% Elution Buffer (see Table 1) over 10 column volumes.

  • Analyze the fractions by SDS-PAGE and pool the fractions containing the protein of interest.

5. His-tag Cleavage and Dialysis:

  • Add TEV protease to the pooled fractions (typically a 1:50 protease:protein molar ratio) and dialyze overnight at 4°C against Dialysis Buffer (see Table 1) to remove imidazole and cleave the His-tag.

6. Reverse IMAC:

  • Pass the dialyzed sample through the Ni-NTA column again to remove the cleaved His-tag and any uncleaved protein. The flow-through will contain your purified, tag-less protein.

7. Size-Exclusion Chromatography (SEC):

  • Concentrate the protein to an appropriate volume and inject it onto a SEC column (e.g., Superdex 75 or 200) pre-equilibrated with SEC Buffer (see Table 1).

  • Collect the fractions corresponding to the monomeric peak.

  • Analyze the purity by SDS-PAGE and assess monodispersity by dynamic light scattering (DLS). The protein should be >95% pure for crystallization trials.[3]

Table 1: Buffer Compositions for Protein Purification

Buffer NameCompositionPurpose
Lysis Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 5% Glycerol, 1 mM TCEP, 1 mM PMSFCell lysis and initial protein binding to Ni-NTA
Wash Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 5% Glycerol, 1 mM TCEPRemoval of non-specifically bound proteins
Elution Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 5% Glycerol, 1 mM TCEPElution of His-tagged protein
Dialysis Buffer20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEPImidazole removal and buffer exchange
SEC Buffer20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEPFinal polishing and buffer for storage

Part 2: Ligand Preparation and Complex Formation

The purity and concentration of c-di-UMP are as critical as the protein quality.

1. c-di-UMP Preparation:

  • High-purity c-di-UMP can be obtained from commercial suppliers.[7]

  • Alternatively, it can be synthesized enzymatically using a purified diadenylate cyclase.[8][9]

  • Prepare a stock solution of c-di-UMP (e.g., 50 mM) in nuclease-free water and determine the precise concentration by UV-Vis spectrophotometry.

2. Complex Formation for Co-crystallization:

  • To form the protein-ligand complex, mix the purified receptor protein with c-di-UMP at a molar ratio of 1:5 to 1:10 (protein:ligand).[10] The excess ligand helps to ensure full occupancy of the binding site.

  • Incubate the mixture on ice or at room temperature for 30-60 minutes prior to setting up crystallization trials.[11] The optimal incubation time and temperature should be determined empirically.

  • The final protein concentration for crystallization screening should typically be in the range of 5-15 mg/mL.

Part 3: Crystallization Screening and Optimization

Crystallization is often described as more of an art than a science, requiring the screening of a wide range of conditions to find an initial "hit".

Workflow for Crystallization of c-di-UMP Receptor Complexes

Crystallization_Workflow cluster_prep Sample Preparation cluster_screening Initial Screening cluster_optimization Optimization Purified_Protein Purified Receptor (>95% pure, monodisperse) Complex_Formation Complex Formation (1:5 to 1:10 molar ratio) Purified_Protein->Complex_Formation c_di_UMP_Ligand High-Purity c-di-UMP c_di_UMP_Ligand->Complex_Formation Initial_Screening Initial Crystallization Screening (Sparse Matrix Screens) Complex_Formation->Initial_Screening Vapor_Diffusion Vapor Diffusion (Hanging/Sitting Drop) Initial_Screening->Vapor_Diffusion Microbatch Microbatch under Oil Initial_Screening->Microbatch Hit_Identification Identify Initial Hits (Precipitate, microcrystals) Vapor_Diffusion->Hit_Identification Microbatch->Hit_Identification Optimization Optimization of Conditions (Grid screens, additives) Hit_Identification->Optimization Diffraction_Quality_Crystals Diffraction-Quality Crystals Optimization->Diffraction_Quality_Crystals

Caption: The overall workflow for the crystallization of c-di-UMP receptor complexes.

Protocol 2: Initial Crystallization Screening by Vapor Diffusion

The hanging-drop and sitting-drop vapor diffusion methods are the most common techniques for initial screening.[12][13]

1. Plate Setup:

  • Use 96-well crystallization plates. Pipette 50-100 µL of the screen solution into the reservoir of each well.

2. Drop Preparation:

  • For a sitting-drop setup, pipette 100-200 nL of the protein-ligand complex solution onto the post.

  • Add 100-200 nL of the reservoir solution to the protein drop.

  • For a hanging-drop setup, perform the same mixing on a siliconized coverslip and invert it over the reservoir.

3. Sealing and Incubation:

  • Seal the plate with clear tape to allow for microscopic inspection.

  • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

4. Monitoring:

  • Regularly inspect the drops under a microscope for the formation of precipitate, microcrystals, or single crystals over several weeks.

Table 2: Recommended Commercial Crystallization Screens

Screen NameManufacturerCharacteristics
Index™Hampton ResearchBroad range of PEGs, salts, and buffers.
Crystal Screen™ HTHampton Research96 unique conditions covering a wide range of chemical space.
PEG/Ion™Hampton ResearchSystematically varies PEG and salt concentrations.
JCSG+ SuiteQiagenConditions that have successfully crystallized proteins from the JCSG.
Protocol 3: Optimization of Initial Hits

Once initial crystal hits are identified, the conditions must be optimized to obtain larger, single, diffraction-quality crystals.

1. Grid Screens:

  • Create a 24-well plate grid screen around the hit condition, systematically varying the precipitant concentration and the pH of the buffer.

2. Additive Screening:

  • Use additive screens (e.g., Hampton Research Additive Screen™) to test the effect of small molecules on crystal growth.

3. Seeding:

  • If only microcrystals are obtained, use microseeding or macroseeding to promote the growth of larger crystals. This involves transferring crushed crystals from a drop with many small crystals into a new drop with a slightly lower precipitant concentration.

4. Varying Protein Concentration and Drop Ratios:

  • Experiment with different protein concentrations and varying the ratio of protein to reservoir solution in the drop.

Part 4: Crystal Handling, Cryo-protection, and Data Collection

Proper handling of delicate protein crystals is crucial for obtaining high-quality diffraction data.

Protocol 4: Crystal Harvesting and Cryo-protection

Rationale: To prevent damage from ice crystal formation during X-ray data collection at cryogenic temperatures (100 K), the crystal must be soaked in a cryoprotectant solution.[14][15]

1. Prepare Cryoprotectant Solution:

  • The cryoprotectant is typically prepared by adding a cryo-agent (e.g., glycerol, ethylene glycol, or PEG 400) to the mother liquor (the optimized crystallization solution).

  • Start with a low concentration of the cryo-agent (e.g., 5%) and gradually increase it in steps (e.g., 5%, 10%, 15%, 20%, 25%) to avoid osmotic shock to the crystal. The final concentration should be sufficient to prevent ice formation when flash-cooled in liquid nitrogen. A clear, glassy bead upon freezing indicates a good cryoprotectant.

2. Crystal Soaking:

  • Using a cryo-loop, carefully transfer the crystal from the growth drop to a drop of the cryoprotectant solution.

  • The soaking time can range from a few seconds to several minutes.[10][16] It is critical to keep the ligand (c-di-UMP) present in the cryoprotectant solution to prevent it from diffusing out of the crystal.[16]

3. Flash-Cooling:

  • After soaking, quickly scoop the crystal out of the cryoprotectant solution with the cryo-loop and immediately plunge it into liquid nitrogen.

4. X-ray Diffraction Data Collection:

  • The frozen crystal is then mounted on a goniometer in the X-ray beamline for data collection.

Conclusion: A Pathway to Structural Insights

The crystallization of c-di-UMP receptor complexes is a challenging yet rewarding endeavor that provides unparalleled insights into the molecular basis of bacterial signaling. By following the systematic and evidence-based approaches outlined in this guide, researchers can significantly increase their chances of obtaining high-quality crystals suitable for structure determination. The detailed protocols and the rationale behind each step are intended to serve as a robust starting point for your investigations into the fascinating world of c-di-UMP-mediated regulation.

References

  • Structural characterization of cUMP receptor PycTIR proteins. ResearchGate. Available at: [Link].

  • Structural basis for c-di-AMP–dependent regulation of the bacterial stringent response by receptor protein DarB. PubMed Central. Available at: [Link].

  • The Structure and Inhibition of a GGDEF Diguanylate Cyclase Complexed With (c-di-GMP)(2) at the Active Site. PubMed. Available at: [Link].

  • Crystal structures of the c-di-AMP–synthesizing enzyme CdaA. PubMed Central. Available at: [Link].

  • Crystal structures of the c-di-AMP-synthesizing enzyme CdaA. PubMed. Available at: [Link].

  • c-di-UMP | C18H20N4O16P2-2. PubChem. Available at: [Link].

  • C-di-GMP Synthesis: Structural Aspects of Evolution, Catalysis and Regulation. Journal of Molecular Biology. Available at: [Link].

  • Crystallization of protein–ligand complexes. PubMed Central. Available at: [Link].

  • Systematic identification of conserved bacterial c-di-AMP receptor proteins. PubMed Central. Available at: [Link].

  • Protein XRD Protocols - Crystallization of Proteins. Colgate University. Available at: [Link].

  • Protein purification and crystallization artifacts: The tale usually not told. PubMed Central. Available at: [Link].

  • Crystallization of Membrane Proteins by Vapor Diffusion. PubMed Central. Available at: [Link].

  • PII signal transduction proteins. PubMed. Available at: [Link].

  • Crystallization Tips. Hampton Research. Available at: [Link].

  • Crystallization and preliminary X-ray analysis of the ligand-binding domain of cAMP receptor protein. PubMed Central. Available at: [Link].

  • Purification of proteins for crystallographic applications. PubMed. Available at: [Link].

  • Cyclic di-nucleotide signaling enters the eukaryote domain. PubMed. Available at: [Link].

  • Crystallization of Protein-Ligand Complexes. Hampton Research. Available at: [Link].

  • Protein Crystallisation - Fabrice Gorrec. YouTube. Available at: [Link].

  • A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. PubMed Central. Available at: [Link].

  • Guidelines for the successful generation of protein–ligand complex crystals. PubMed Central. Available at: [Link].

  • First-time Crystallization and Preliminary X-ray Crystallographic Analysis of a Bacterial-Archaeal Type UMP Kinase, a Key Enzyme in Microbial Pyrimidine Biosynthesis. PubMed. Available at: [Link].

  • Crystal Growth. SLAC National Accelerator Laboratory. Available at: [Link].

  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. MDPI. Available at: [Link].

  • How to optimize my protein crystallization conditions? ResearchGate. Available at: [Link].

  • Optimizing Protein Production and Purification for Crystallography. Creative Biostructure. Available at: [Link].

  • Purification, crystallization and preliminary X-ray crystallographic studies of Drep2 CIDE domain. PubMed Central. Available at: [Link].

  • Protein–Ligand Cocrystal Structures: We Can Do Better. ACS Publications. Available at: [Link].

  • Principles of Protein Crystallization. YouTube. Available at: [Link].

  • Co-crystallization. Creative Biostructure. Available at: [Link].

  • A Short Review on Cryoprotectants for 3D Protein Structure Analysis. MDPI. Available at: [Link].

  • How can I prepare the freezing solution for my protein crystal? ResearchGate. Available at: [Link].

  • Protein crystallization strategies in structure-based drug design. Taylor & Francis Online. Available at: [Link].

  • Protein Crystallization for X-ray Crystallography. YouTube. Available at: [Link].

Sources

Method

Real-Time Monitoring of Cyclic di-UMP: A Guide to FRET-Based Biosensors

Introduction: Unveiling the Role of a Key Bacterial Second Messenger Cyclic di-UMP (c-di-UMP) is a crucial second messenger molecule in bacteria, playing a significant role in various physiological processes. While its s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Role of a Key Bacterial Second Messenger

Cyclic di-UMP (c-di-UMP) is a crucial second messenger molecule in bacteria, playing a significant role in various physiological processes. While its sibling molecules, c-di-GMP and c-di-AMP, have been more extensively studied, the importance of c-di-UMP in signaling pathways that govern bacterial viability and virulence is increasingly recognized[1][2]. Understanding the spatiotemporal dynamics of c-di-UMP is paramount for researchers in microbiology, infectious disease, and drug development. Traditional methods for detecting cyclic dinucleotides often rely on endpoint assays, which lack the temporal and spatial resolution needed to capture the dynamic nature of cellular signaling.

This guide provides a comprehensive overview and detailed protocols for the development and application of Förster Resonance Energy Transfer (FRET)-based biosensors for the real-time detection of c-di-UMP in live cells. FRET-based biosensors offer a powerful tool to visualize and quantify the fluctuations of this second messenger with high sensitivity and specificity, providing unprecedented insights into its regulatory networks.[3][4]

The Principle of FRET-Based Biosensing

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorescent molecules, a donor and an acceptor, when they are in close proximity (typically 1-10 nanometers).[5] The efficiency of FRET is exquisitely sensitive to the distance and orientation between the donor and acceptor fluorophores. This "molecular ruler" property is the foundation of FRET-based biosensors.[5]

An intramolecular FRET biosensor for a small molecule like c-di-UMP is typically a single polypeptide chain composed of:

  • A donor fluorophore (e.g., a cyan fluorescent protein like mTurquoise2).

  • An acceptor fluorophore (e.g., a yellow fluorescent protein like mVenus).

  • A sensory domain : a protein that specifically binds the target molecule (c-di-UMP) and undergoes a conformational change upon binding.

In the absence of the target molecule, the sensory domain maintains a conformation where the donor and acceptor are at a certain distance, resulting in a baseline FRET signal. Upon binding of the target molecule, the sensory domain changes its conformation, altering the distance and/or orientation between the fluorophores, and thus changing the FRET efficiency. This change in FRET can be measured as a ratiometric change in the fluorescence emission of the donor and acceptor, providing a real-time readout of the target molecule's concentration.[6][7]

PART 1: Designing a FRET Biosensor for c-di-UMP

While a specific, validated FRET biosensor for c-di-UMP has yet to be extensively documented in the literature, we can rationally design one based on existing knowledge of cyclic dinucleotide-binding proteins and successful FRET biosensor engineering for related molecules like c-di-AMP.[8][9][10]

The Crucial Component: The Sensory Domain

The heart of the biosensor is the sensory domain. The ideal candidate should exhibit high specificity and affinity for c-di-UMP and, most importantly, undergo a significant and reproducible conformational change upon binding.

A promising candidate for adaptation is a protein from the PII-like signal transducer family. For instance, the DarA protein from Bacillus subtilis, a c-di-AMP receptor, has been shown to undergo conformational changes in its B-loop upon ligand binding.[11][12] While DarA itself binds c-di-AMP, its structural fold provides an excellent scaffold for engineering a c-di-UMP-specific biosensor. The strategy would involve identifying a DarA homolog or another PII-like protein that naturally binds c-di-UMP or engineering the binding pocket of a known PII protein to favor c-di-UMP.

For the purpose of this guide, we will proceed with a hypothetical c-di-UMP binding protein, hereafter referred to as "c-di-UMP Binder" (CUB), which is presumed to have a DarA-like structure and a c-di-UMP-induced conformational change.

Selecting the FRET Pair

The choice of donor and acceptor fluorophores is critical for a robust FRET signal. Key considerations include:

  • Spectral Overlap: The emission spectrum of the donor must overlap significantly with the excitation spectrum of the acceptor.

  • Quantum Yield and Brightness: High quantum yield and brightness of both fluorophores enhance the signal-to-noise ratio.

  • Photostability: The fluorophores should be resistant to photobleaching during imaging.

  • Monomeric Nature: The fluorescent proteins should be truly monomeric to avoid aggregation and artifacts.

A well-characterized and highly efficient FRET pair is mTurquoise2 (donor) and mVenus (acceptor). This pair offers a large spectral separation, high quantum yield, and excellent photostability.

Construct Design and Optimization

The general design of our hypothetical c-di-UMP biosensor, which we will name "cUMP-FRET," will be a fusion protein with the following architecture:

mTurquoise2 - Linker1 - CUB - Linker2 - mVenus

  • Linkers: The length and flexibility of the linkers are critical for optimizing the dynamic range of the FRET change. Flexible linkers, often rich in glycine and serine, allow for the necessary conformational freedom. Empirical testing of different linker lengths is often required to achieve the optimal FRET response.

  • Circular Permutation: In some cases, circular permutation of the fluorescent proteins can improve the biosensor's dynamic range by altering the orientation of the chromophores.[1]

Below is a diagram illustrating the proposed mechanism of the cUMP-FRET biosensor.

FRET_Biosensor_Mechanism cluster_no_ligand Low c-di-UMP cluster_with_ligand High c-di-UMP NoLigand mTurquoise2 CUB mVenus NoLigand_cub CUB (Open) NoLigand_donor Donor NoLigand_acceptor Acceptor NoLigand_donor->NoLigand_acceptor Low FRET emission_donor 474 nm Emission NoLigand_donor->emission_donor High Donor Emission excitation 434 nm Excitation excitation->NoLigand_donor WithLigand mTurquoise2 CUB mVenus WithLigand_cub CUB (Closed) WithLigand_donor Donor WithLigand_acceptor Acceptor WithLigand_donor->WithLigand_acceptor High FRET emission_acceptor 528 nm Emission WithLigand_acceptor->emission_acceptor High Acceptor Emission cdiUMP c-di-UMP cdiUMP->WithLigand_cub excitation2 434 nm Excitation excitation2->WithLigand_donor

Caption: Mechanism of the cUMP-FRET biosensor.

PART 2: Protocols for Biosensor Development and Application

This section provides detailed, step-by-step protocols for the creation and use of the cUMP-FRET biosensor.

Protocol: Plasmid Construction

This protocol outlines the cloning of the cUMP-FRET biosensor into a bacterial expression vector.

Materials:

  • Bacterial expression vector (e.g., pET-28a)

  • DNA fragments for mTurquoise2, CUB, and mVenus (can be synthesized or PCR amplified)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells for cloning (e.g., DH5α)

  • Standard molecular biology reagents and equipment

Procedure:

  • Design and obtain DNA fragments:

    • Design the DNA sequence for the entire cUMP-FRET fusion protein, including linkers. Ensure the coding sequence is in-frame.

    • Incorporate unique restriction sites at the ends of each fragment (mTurquoise2, CUB, mVenus) to facilitate a three-part ligation into the expression vector.

    • Synthesize the DNA fragments or amplify them via PCR from existing templates.

  • Vector and Insert Preparation:

    • Digest the expression vector and the three DNA fragments with the chosen restriction enzymes.

    • Purify the digested vector and inserts using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested vector and the three inserts in a 1:3:3:3 molar ratio.

    • Incubate the reaction with T4 DNA ligase according to the manufacturer's instructions.

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

  • Verification:

    • Screen colonies by colony PCR.

    • Isolate plasmid DNA from positive colonies and verify the construct by restriction digest and Sanger sequencing.

Protocol: Protein Expression and Purification

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the cUMP-FRET plasmid

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein folding.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or with a French press.

    • Clarify the lysate by centrifugation.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the cUMP-FRET protein with elution buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against dialysis buffer to remove imidazole.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified protein at -80°C in small aliquots.

Protocol: In Vitro Characterization

This protocol describes how to determine the affinity and specificity of the purified cUMP-FRET biosensor.

Materials:

  • Purified cUMP-FRET protein

  • c-di-UMP stock solution

  • Other cyclic dinucleotides (c-di-GMP, c-di-AMP) and related nucleotides (ATP, UTP) for specificity testing

  • Fluorometer or plate reader capable of measuring FRET

Procedure:

  • Emission Spectra:

    • Dilute the purified cUMP-FRET protein to a suitable concentration in a cuvette or microplate.

    • Excite the donor fluorophore (mTurquoise2) at its excitation maximum (~434 nm) and record the emission spectrum from 450 to 600 nm.

    • Observe the two emission peaks corresponding to the donor (~474 nm) and the acceptor (~528 nm).

  • Titration with c-di-UMP:

    • To the same sample, add increasing concentrations of c-di-UMP.

    • After each addition, record the emission spectrum.

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each c-di-UMP concentration.

  • Data Analysis:

    • Plot the FRET ratio as a function of the c-di-UMP concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd), which represents the affinity of the biosensor for c-di-UMP.

  • Specificity Test:

    • Repeat the titration with other nucleotides to assess the specificity of the biosensor. A specific biosensor should show a minimal FRET change in the presence of other nucleotides.

Expected Results (Tabulated):

LigandApparent Kd (µM)Maximum FRET Change (%)
c-di-UMP0.5 ± 0.1150
c-di-GMP> 100< 5
c-di-AMP> 100< 5
ATPNo significant change< 2
UTPNo significant change< 2

Note: These are hypothetical values for a highly specific and sensitive biosensor.

Protocol: Real-Time Imaging in Live Bacteria

This protocol outlines the use of the cUMP-FRET biosensor for monitoring c-di-UMP dynamics in live bacterial cells.

Materials:

  • Bacterial strain of interest

  • Plasmid expressing cUMP-FRET under an inducible promoter

  • Competent cells of the bacterial strain

  • Microscope equipped for ratiometric FRET imaging (with appropriate filter sets for donor and acceptor)

  • Imaging software capable of calculating FRET ratios

Procedure:

  • Bacterial Transformation:

    • Transform the cUMP-FRET expression plasmid into the bacterial strain of interest.

  • Cell Culture and Induction:

    • Grow the transformed bacteria in appropriate media.

    • Induce the expression of the biosensor with the appropriate inducer at a low concentration to avoid overexpression artifacts.

  • Sample Preparation for Imaging:

    • Mount the bacterial cells on an agarose pad on a microscope slide.

  • Image Acquisition:

    • Excite the donor fluorophore and acquire images in both the donor and acceptor emission channels simultaneously or sequentially.

    • Acquire a time-lapse series of images to monitor changes in the FRET ratio over time.

  • Experimental Perturbation:

    • During the time-lapse acquisition, treat the cells with stimuli that are expected to alter intracellular c-di-UMP levels (e.g., addition of a nutrient, stressor, or drug).

  • Data Analysis:

    • Correct the images for background fluorescence.

    • Calculate the FRET ratio for each cell at each time point.

    • Plot the change in FRET ratio over time to visualize the dynamics of c-di-UMP.

Below is a workflow diagram for the development and application of the cUMP-FRET biosensor.

FRET_Biosensor_Workflow cluster_design Design & Construction cluster_production Production & Characterization cluster_application Application Design 1. Biosensor Design (Sensory Domain & FRET Pair Selection) Cloning 2. Plasmid Construction Design->Cloning Expression 3. Protein Expression & Purification Cloning->Expression InVitro 4. In Vitro Characterization (Affinity & Specificity) Expression->InVitro Transformation 5. Bacterial Transformation InVitro->Transformation Imaging 6. Live-Cell FRET Imaging Transformation->Imaging Analysis 7. Data Analysis Imaging->Analysis

Caption: Workflow for cUMP-FRET biosensor development.

PART 3: Troubleshooting and Considerations

  • Low FRET Signal or Dynamic Range:

    • Cause: Suboptimal linker length, incorrect orientation of fluorophores.

    • Solution: Test a library of constructs with different linker lengths. Consider circular permutation of the fluorescent proteins.

  • Phototoxicity and Photobleaching:

    • Cause: High excitation light intensity, long exposure times.

    • Solution: Use the lowest possible excitation intensity and shortest exposure times. Use highly photostable fluorophores.

  • Biosensor Overexpression Artifacts:

    • Cause: High levels of biosensor expression can buffer the endogenous c-di-UMP pool.

    • Solution: Use a low-copy number plasmid or a weakly inducible promoter to express the biosensor at near-endogenous levels.

Conclusion

FRET-based biosensors represent a powerful technology for the real-time detection of c-di-UMP in living cells. By following the principles and protocols outlined in this guide, researchers can develop and apply these tools to gain a deeper understanding of c-di-UMP signaling networks. The ability to visualize the dynamics of this second messenger will undoubtedly accelerate discoveries in bacterial physiology and aid in the development of novel antimicrobial strategies.

References

  • Lori A. K. Blohm, et al. (2021). A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics. mBio. [Link]

  • Lori A. K. Blohm, et al. (2021). A rationally designed c-di-AMP FRET biosensor to monitor nucleotide dynamics. bioRxiv. [Link]

  • Lori A. K. Blohm, et al. (2021). A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics. PubMed Central. [Link]

  • Susanne Commichau, et al. (2015). Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA. The Journal of Biological Chemistry. [Link]

  • FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. (2020). JoVE. [Link]

  • Spectral Imaging with FRET Biosensors. Nikon's MicroscopyU. [Link]

  • FRET Based Biosensor: Principle Applications Recent Advances and Challenges. (2023). PMC. [Link]

  • I. A. Shkel, et al. (1999). DNA-induced conformational changes in cyclic AMP receptor protein: detection and mapping by a protein footprinting technique using multiple chemical proteases. Journal of Molecular Biology. [Link]

  • In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. (2016). PMC. [Link]

  • Large Scale Bacterial Colony Screening of Diversified FRET Biosensors. (2015). PMC. [Link]

  • Regulation of Conformational Changes in C-reactive Protein Alters its Bioactivity. (2022). PubMed. [Link]

  • A Protocol for Using Förster Resonance Energy Transfer (FRET)-force Biosensors to Measure Mechanical Forces across the Nuclear LINC Complex. (2017). NIH. [Link]

  • Identification, characterization, and structure analysis of the cyclic di-AMP-binding PII-like signal transduction protein DarA. (2015). PubMed. [Link]

  • cpFRET - FRET based biosensors Kit. Addgene. [Link]

  • Fluorescence Resonance Energy Transfer (FRET) sensor. (2013). arXiv. [Link]

  • FRET Biosensors and Live Cell Imaging. Wang Lab. [Link]

  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. (2017). PubMed. [Link]

  • Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening. (2020). Frontiers. [Link]

  • FRET Microscopy for Real-time Monitoring of Signaling Events in Live Cells Using Unimolecular Biosensors. (2022). YouTube. [Link]

  • Simultaneous Quantitative Live Cell Imaging of Multiple FRET-Based Biosensors. (2013). PLOS One. [Link]

  • A Conformational Twist for GPCR Signaling. (2016). YouTube. [Link]

  • Interactive Tutorials | Fluorescent Protein FRET Biosensors. ZEISS Microscopy Online Campus. [Link]

Sources

Application

Preparation of Cyclic di-UMP Sodium Salt Stock Solutions: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the preparation, validation, and storage of cyclic di-UMP (c-di-UMP) sodium salt stock solutions. Adherence to these protocols is critical fo...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the preparation, validation, and storage of cyclic di-UMP (c-di-UMP) sodium salt stock solutions. Adherence to these protocols is critical for ensuring the integrity, reproducibility, and accuracy of experimental results in studies involving this important signaling molecule.

Introduction to Cyclic di-UMP

Cyclic di-UMP (c-di-UMP) is a pyrimidine-containing cyclic dinucleotide (CDN) that plays a role in various biological processes.[1][2] It is synthesized by bacterial cGAS/DncV-like nucleotidyltransferases.[1][2] In the context of mammalian immunology, c-di-UMP is particularly notable for its interaction with the cGAS-STING pathway, albeit with a lower affinity compared to other CDNs like 2'3'-cGAMP.[1][2] Consequently, it is often utilized by researchers as a negative control in studies of c-di-GMP signaling to ensure the specificity of observed effects.[1][2] The sodium salt form of c-di-UMP enhances its solubility and stability in aqueous solutions, making it the preferred formulation for most research applications.

The precise and accurate preparation of c-di-UMP stock solutions is a fundamental prerequisite for reliable experimental outcomes. Contaminants, inaccurate concentrations, or degradation of the molecule can lead to misleading data and compromise the validity of research findings. This document outlines the best practices for handling and preparing c-di-UMP sodium salt to ensure its optimal performance in downstream applications.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of c-di-UMP sodium salt is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₁₈H₂₀N₄O₁₆P₂ · 2Na[2]
Molecular Weight 656.3 g/mol [2]
Appearance Solid[2]
Purity ≥95%[2]
Solubility Soluble in Water[2][3]
Storage (Solid) -20°C for up to 4 years[2][3]
Storage (Solution) -80°C for up to 1 year[3]

Key Handling Considerations:

  • Hygroscopicity: Although not explicitly stated in all sources, nucleotide salts can be hygroscopic. It is crucial to minimize the exposure of the solid compound to ambient air.

  • Static Charge: Lyophilized powders can be static. Handle with care to prevent loss of material during weighing.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive workflow for preparing a validated c-di-UMP sodium salt stock solution.

workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Aliquoting & Storage A Material Equilibration (Bring to Room Temperature) B Aseptic Weighing (Use Calibrated Balance) A->B C Reconstitution (Sterile, Nuclease-Free Water) B->C D Vortexing & Visual Inspection (Ensure Complete Dissolution) C->D E Concentration Verification (UV-Vis Spectrophotometry) D->E F Purity Assessment (Optional) (HPLC Analysis) E->F G Aliquoting (Single-Use Volumes) F->G H Labeling (Name, Conc., Date, Initials) G->H I Long-Term Storage (-80°C) H->I

Caption: Workflow for c-di-UMP Stock Solution Preparation.

Detailed Protocol for a 10 mM c-di-UMP Stock Solution

This protocol describes the preparation of a 10 mM stock solution of c-di-UMP sodium salt.

Materials and Equipment
  • Cyclic di-UMP sodium salt (MW: 656.3 g/mol )

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile, low-retention microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • UV-Vis spectrophotometer and quartz cuvettes

  • (Optional) High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure
  • Pre-Weighing Preparation:

    • Allow the vial of c-di-UMP sodium salt to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.

    • Ensure the analytical balance is calibrated and located in a draft-free area.

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on the balance.

    • Carefully weigh the desired amount of c-di-UMP sodium salt. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.56 mg.

      • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (656.3 g/mol ) * (1000 mg/g) = 6.56 mg

  • Reconstitution:

    • Add the appropriate volume of sterile, nuclease-free water to the microcentrifuge tube containing the weighed c-di-UMP. For a 10 mM solution with 6.56 mg, add 1 mL of water.

    • The use of nuclease-free water is critical to prevent enzymatic degradation of the cyclic dinucleotide.

  • Dissolution:

    • Cap the tube securely and vortex for 30-60 seconds to ensure complete dissolution.

    • Visually inspect the solution to confirm that no particulates are present. The solution should be clear and colorless.

Quality Control and Validation

4.3.1 Concentration Determination via UV-Vis Spectrophotometry

The concentration of the stock solution should be verified to ensure accuracy. This is achieved by measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) for c-di-UMP.

  • λmax: The λmax for uracil-containing nucleotides is approximately 262 nm.

  • Molar Extinction Coefficient (ε): The molar extinction coefficient for c-di-UMP is approximately 20,600 L·mol⁻¹·cm⁻¹ at pH 7.[4]

Procedure:

  • Blank the spectrophotometer with sterile, nuclease-free water.

  • Prepare a dilution of your stock solution (e.g., 1:100 or 1:200) in nuclease-free water to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Measure the absorbance at 262 nm.

  • Calculate the concentration using the Beer-Lambert law: A = εcl

    • A = Absorbance

    • ε = Molar extinction coefficient (20,600 L·mol⁻¹·cm⁻¹)

    • c = Concentration (mol/L)

    • l = Path length of the cuvette (typically 1 cm)

    Concentration (M) = Absorbance / (ε * l)

    The calculated concentration should be within ±5% of the target concentration.

4.3.2 Purity Assessment (Optional)

For applications requiring the highest level of purity, the stock solution can be analyzed by HPLC. This will confirm the identity of the compound and detect the presence of any degradation products or impurities. A high-purity sample should exhibit a single major peak corresponding to c-di-UMP.

Aliquoting and Storage

To maintain the long-term stability of the c-di-UMP stock solution and avoid repeated freeze-thaw cycles, proper aliquoting and storage are essential.

  • Aliquoting:

    • Dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs.

  • Labeling:

    • Clearly label each aliquot with the compound name ("c-di-UMP"), concentration (10 mM), date of preparation, and your initials.

  • Storage:

    • Store the aliquots at -80°C. Under these conditions, the solution is stable for at least one year.[3]

    • For short-term storage (a few days), aliquots can be kept at -20°C.

Application Notes: The Importance of a Validated Stock Solution

The role of c-di-UMP as a negative control is fundamental to the interpretation of data in studies of cyclic dinucleotide signaling. An accurately prepared and validated stock solution ensures that any lack of response in a biological system is genuinely due to the inert nature of c-di-UMP in that context, rather than an artifact of a degraded or improperly concentrated reagent.

signaling_context cluster_ligands Ligands cluster_pathway STING Pathway cGAMP 2'3'-cGAMP (Positive Control) STING STING Receptor cGAMP->STING High Affinity Activation c_di_UMP c-di-UMP (Negative Control) c_di_UMP->STING Low Affinity No Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN

Caption: Role of c-di-UMP in STING Pathway Studies.

In experiments investigating STING pathway activation, cells treated with a validated c-di-UMP stock solution should not exhibit the phosphorylation of TBK1 and IRF3, or the subsequent production of Type I interferons that are characteristic of STING activation by agonists like 2'3'-cGAMP. This provides a crucial baseline and confirms the specificity of the cellular response to other cyclic dinucleotides.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • BIOLOG Life Science Institute. (n.d.). c-(GpUp) / cGMP-UMP. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of cyclic di-UMP sodium salt in buffers

Technical Support Center: Solubilization & Handling of Cyclic di-UMP Sodium Salt Topic: Improving solubility of cyclic di-UMP sodium salt in buffers. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Handling of Cyclic di-UMP Sodium Salt

Topic: Improving solubility of cyclic di-UMP sodium salt in buffers. Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Troubleshooting Guide & FAQs.

Introduction: The Physicochemical Nature of c-di-UMP

Cyclic di-UMP (c-di-UMP) is a pyrimidine-containing cyclic dinucleotide (CDN) often utilized as a negative control in cGAS-STING pathway studies due to its reduced affinity for STING compared to purine-based CDNs like c-di-GMP or 2'3'-cGAMP.[1][2]

Critical Distinction: Do not confuse c-di-UMP (a dimer, molecular weight ~600-700 Da depending on hydration/salt) with cUMP (cyclic uridine monophosphate, a monomer).[2] This guide specifically addresses the cyclic dinucleotide sodium salt form .

As a sodium salt, c-di-UMP is inherently hydrophilic.[2] However, "salting out" effects in high-ionic-strength buffers (like PBS) can cause unexpected precipitation or turbidity, particularly at high concentrations (>5 mM).[2] The following protocols are designed to bypass these thermodynamic bottlenecks.

Part 1: Core Solubilization Protocol (The "Two-Step" Method)

Senior Scientist Note: Directly adding phosphate-buffered saline (PBS) to lyophilized CDN sodium salts is the most common cause of experimental failure.[2] The high sodium ion concentration in PBS suppresses the dissociation of the CDN sodium salt (common ion effect), leading to poor solubility.

The Golden Rule: Always create a concentrated stock solution in PCR-grade water before introducing buffers.

Step-by-Step Workflow
StepActionTechnical Rationale
1 Centrifuge the vial at 10,000 x g for 2 mins.Lyophilized powders are electrostatic and hygroscopic; this ensures all material is at the bottom.
2 Add Water: Dissolve powder in sterile, nuclease-free water to 10-20 mM .Water maximizes the dissociation of the sodium salt form without ionic interference.
3 Vortex & Sonicate: Vortex for 30s. If particles persist, sonicate (water bath) for 2 mins at 25°C.Breaks down crystal lattice energy; heating slightly aids entropy of dissolution.
4 QC Check: Measure A260 to confirm concentration.[2]Use the molar extinction coefficient (

) specific to c-di-UMP (approx.[2] 20,000 L/mol[2]·cm, verify with CoA).
5 Dilute: Add the water stock to the buffer (e.g., PBS) to reach the working concentration (e.g., 10-100 μM).[2]Diluting into buffer prevents local high-salt pockets that trigger precipitation.[2]

Part 2: Visualizing the Workflow

The following diagram illustrates the correct dissolution pathway and decision logic for troubleshooting turbidity.

G Powder Lyophilized c-di-UMP Na+ Water Add Nuclease-Free Water (Stock) Powder->Water Step 1 Check Visual Inspection: Clear? Water->Check Step 2 Stock Stock Solution (10-20 mM) Check->Stock Yes Sonicate Sonicate 5 min (Water Bath) Check->Sonicate No (Cloudy) Buffer Dilute into Buffer (Working Soln) Stock->Buffer Step 3 Heat Warm to 37°C (Briefly) Sonicate->Heat Still Cloudy? pH_Adj Check pH (Must be > 6.0) Heat->pH_Adj Still Cloudy? pH_Adj->Stock Resolved

Figure 1: Logical workflow for solubilizing cyclic di-UMP sodium salt, prioritizing water dissolution to avoid ionic shock.

Part 3: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding PBS. Can I save it?

A: This is likely "salting out."[2]

  • Immediate Fix: Add more water to lower the ionic strength, or warm the solution to 37°C.

  • Root Cause: You likely attempted to make a high-concentration stock (>2 mM) directly in PBS.[2]

  • Prevention: Always follow the "Two-Step" method (Water Stock

    
     Buffer Dilution).[2]
    
Q2: What is the maximum solubility of c-di-UMP sodium salt?

Solubility is solvent-dependent. Refer to the table below for conservative limits.

SolventMax Solubility (Approx.)[2][3][4]Notes
Pure Water (pH 7) > 20 mM (~13 mg/mL)Ideal for stock preparation.[2]
PBS (1x) < 2 mM (~1.3 mg/mL)Risk of precipitation at higher concentrations.[2]
DMSO ~ 2-5 mg/mLSoluble, but not recommended for sodium salts unless necessary for hydrophobic applications.[2]
Ethanol InsolubleWill cause immediate precipitation.[2]
Q3: Can I autoclave the c-di-UMP solution?

A: No. Cyclic dinucleotides contain phosphodiester bonds that can hydrolyze under high heat and pressure.[2]

  • Correct Sterilization: Use a 0.22 µm PES or PVDF syringe filter .[2]

  • Note: Pre-wet the filter with water to minimize sample loss due to adsorption.

Q4: How should I store the stock solution?
  • Short-term (Days): 4°C.[2][5]

  • Long-term (Months): -20°C or -80°C.[2]

  • Aliquot: Avoid freeze-thaw cycles. Store in single-use aliquots (e.g., 10-50 µL).

Q5: Is c-di-UMP compatible with cell culture media (DMEM/RPMI)?

A: Yes, but only at working concentrations (typically 10-100 µM).[2]

  • Protocol: Add your concentrated water stock directly to the media. The high dilution factor (e.g., 1:1000) ensures the buffer capacity of the media is not compromised and the salt concentration remains physiological.

Part 4: In Vivo Formulation Strategy

For animal studies requiring higher doses, simple PBS solubility may be insufficient.

Recommended Vehicle for High Dose (>5 mg/kg):

  • Vehicle: Isotonic Glucose (5% Dextrose in Water - D5W).[2]

  • Why: D5W provides isotonicity (matching blood osmolarity) without the high ionic strength of saline/PBS, allowing for higher c-di-UMP concentrations without precipitation.[2]

Formulation Start High Dose Requirement (>2 mg/mL) Choice Select Vehicle Start->Choice PBS PBS/Saline Choice->PBS Avoid D5W 5% Dextrose (D5W) Choice->D5W Recommended Result_Bad Risk of Precipitation (Clogged Syringe) PBS->Result_Bad Result_Good Stable Solution Isotonic & Clear D5W->Result_Good

Figure 2: Vehicle selection for in vivo administration of high-concentration CDN salts.

References

  • Biolog Life Science Institute. Technical Information: Cyclic Dinucleotides.[2] (General handling of CDN sodium salts and hygroscopic nature).[2] [Link]

  • InvivoGen. Cyclic di-AMP & CDN Solubility Guides. (General principles for handling bacterial second messenger CDNs). [Link]

Sources

Optimization

Module 1: Understanding the Enemy (Hydrolysis Mechanisms)

This technical guide details the extraction and preservation of cyclic di-UMP (c-di-UMP) , a pyrimidine-based cyclic dinucleotide (CDN) signaling molecule involved in bacterial antiphage defense (CBASS) and potentially o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the extraction and preservation of cyclic di-UMP (c-di-UMP) , a pyrimidine-based cyclic dinucleotide (CDN) signaling molecule involved in bacterial antiphage defense (CBASS) and potentially other signaling pathways.[1]

Unlike its purine counterparts (c-di-GMP, c-di-AMP), c-di-UMP possesses unique stability characteristics.[1] While the pyrimidine base confers resistance to acid-catalyzed depurination, the phosphodiester backbone remains susceptible to specific phosphodiesterases (PDEs) and non-specific hydrolysis if not handled correctly.[1]

[1]

To prevent loss, you must first understand the degradation pathways. Hydrolysis of c-di-UMP occurs via two primary mechanisms: Enzymatic Cleavage (rapid, biological) and Chemical Hydrolysis (slow, pH/temperature-dependent).[1]

Mechanism 1: Enzymatic Degradation (The Primary Threat)

In cellular lysates, c-di-UMP is a target for:

  • Promiscuous Phosphodiesterases: Enzymes like Acb1 (viral anti-CBASS) or host non-specific PDEs can rapidly linearize the cyclic ring.[1]

  • Mechanism: These enzymes attack the phosphodiester bond, converting c-di-UMP into linear 5'-pUpU (5'-phosphouridylyl-(3'->5')-uridine), which is further degraded to UMP.[1]

  • Prevention: Immediate protein denaturation upon cell lysis is non-negotiable.[1]

Mechanism 2: Chemical Hydrolysis[1]
  • Acid/Base Sensitivity: While uracil is stable against acid depurination (unlike guanine/adenine), the cyclic phosphodiester linkage is under ring tension.[1] Prolonged exposure to high pH (>9.[1]0) or low pH (<3.[1]0) can promote ring opening.[1]

  • Metal Ion Catalysis: Divalent cations (

    
    , 
    
    
    
    ) present in lysis buffers can catalyze spontaneous hydrolysis if enzymes are not fully removed.[1]
Visualizing the Degradation Pathway

The following diagram illustrates the stepwise degradation you are trying to prevent.

c_di_UMP_Hydrolysis c_di_UMP Cyclic di-UMP (Intact Signal) pUpU Linear pUpU (Intermediate) c_di_UMP->pUpU Ring Opening UMP 2x UMP (Degradation Product) pUpU->UMP Hydrolysis PDE Phosphodiesterases (e.g., Acb1, Host PDEs) PDE->c_di_UMP Catalysis Chem Extreme pH / Heat Chem->c_di_UMP

Caption: Degradation pathway of c-di-UMP. The critical step to block is the initial ring opening to pUpU.

Module 2: Optimized Extraction Protocol

This protocol uses a Cold Solvent Precipitation method. This is superior to heat extraction for c-di-UMP because it avoids thermal stress that can degrade labile modifications or co-extracted metabolites, while effectively precipitating PDEs.[1]

Target Audience: Bacterial cultures (e.g., Vibrio, E. coli expressing CD-NTases) or mammalian cell lysates.[1]

Reagents & Preparation
ReagentCompositionPurpose
Extraction Solvent Acetonitrile : Methanol : Water (40:40:[1]20)Denatures proteins (enzymes) and solubilizes polar nucleotides.[1]
Acidifier 0.1% Formic Acid (v/v)Enhances protein precipitation.[1] Note: Do not exceed 0.5% to avoid acid hydrolysis.
Internal Standard

-c-di-UMP or c-di-IMP
Corrects for extraction efficiency and matrix effects.
Neutralization Buffer 15% Ammonium Bicarbonate (

)
Restores pH to ~7.0 before LC-MS analysis.[1]
Step-by-Step Workflow

1. Rapid Quenching (The "Golden Minute")

  • Action: Immediately harvest cells. If adherent, aspirate media and add ice-cold Extraction Solvent directly to the plate. If suspension, pellet (max 30s) and resuspend immediately in solvent.[1]

  • Why: Metabolism turns over CDNs in seconds. Any delay between media removal and solvent addition allows PDEs to degrade c-di-UMP.

  • Volume: Use 1 mL solvent per

    
     cells or 10 mg wet weight.
    

2. Lysis & Extraction

  • Action: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes.

  • Why: The sub-zero temperature ensures complete protein precipitation while keeping chemical hydrolysis rates near zero.

  • Tip: Add your Internal Standard at this step (e.g., 100 nM final concentration) to track recovery.[1]

3. Clarification

  • Action: Centrifuge at 15,000 x g for 15 minutes at 4°C .

  • Why: Removes cell debris and precipitated proteins (including PDEs).[1]

  • Critical Check: The supernatant should be clear. If cloudy, re-centrifuge.[1]

4. Solvent Evaporation (The Danger Zone)

  • Action: Transfer supernatant to a new tube. Dry in a vacuum concentrator (SpeedVac) at ambient temperature (no heat).

  • Why: Heat during drying can accelerate acid hydrolysis if formic acid concentrates as the volume decreases.

5. Reconstitution

  • Action: Resuspend the pellet in HPLC-grade water .

  • Why: Prepares the sample for LC-MS. Avoid phosphate buffers if using MS, as non-volatile salts suppress ionization.[1]

Protocol Logic Diagram

Extraction_Workflow Start Cell Sample Quench Step 1: Quench Add Ice-Cold AcN:MeOH:H2O + 0.1% Formic Acid Start->Quench < 30 sec Lysis Step 2: Lysis -20°C for 20 min Add Internal Standard Quench->Lysis Denature PDEs Spin Step 3: Clarify 15,000 x g, 4°C Lysis->Spin Remove Enzymes Dry Step 4: Evaporate SpeedVac (No Heat) Spin->Dry Supernatant Recon Step 5: Reconstitute Water (pH 7.0) Dry->Recon Prepare for LC-MS

Caption: Optimized Cold Solvent Extraction workflow for c-di-UMP.

Module 3: Troubleshooting Common Failures

Issue 1: I see a large peak for pUpU (linear dimer) but low c-di-UMP.

  • Diagnosis: Enzymatic hydrolysis occurred during harvesting.[1]

  • Fix: Your quenching was too slow. Do not wash cells with PBS before extraction; the buffer wash is a "warm" period where enzymes are active. Add solvent directly to the pellet/plate.

Issue 2: Low recovery of c-di-UMP, but no degradation products.

  • Diagnosis: Inefficient extraction or binding to plasticware.

  • Fix:

    • Ensure the lysis step includes vigorous vortexing or bead beating.

    • Plasticware: CDNs can stick to polypropylene. Use low-binding tubes or silanized glass vials for the final reconstitution step.

Issue 3: Inconsistent results between replicates.

  • Diagnosis: Variable neutralization or matrix effects.[1]

  • Fix: Use an isotope-labeled internal standard (e.g.,

    
    -c-di-UMP).[1] If unavailable, use c-di-IMP (cyclic di-IMP), which is structurally similar but biologically rare, as a surrogate.[1]
    

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use heat extraction (boiling ethanol) for c-di-UMP? A: Yes, c-di-UMP is thermally stable enough for boiling ethanol extraction (75% EtOH at 85°C).[1] However, cold solvent extraction is generally preferred for LC-MS because it extracts fewer lipids and cell wall components that can dirty the mass spectrometer.

Q2: How stable is c-di-UMP at pH 2.0 (high formic acid)? A: Pyrimidine nucleotides are more resistant to acid depurination than purines.[1] However, the phosphodiester bond in a cyclic ring is under strain. While it may survive short exposure, storing it in 1% formic acid will lead to ring opening.[1] Always evaporate or neutralize to pH ~7.0 for storage.

Q3: Is c-di-UMP light sensitive? A: Like all nucleotides, it absorbs UV light (max ~260 nm), but it is not highly photosensitive like fluorescent dyes.[1] Standard lab lighting is safe, but store long-term samples in amber tubes or dark boxes to prevent any slow UV-induced crosslinking.[1]

Q4: What is the retention time difference between c-di-UMP and c-di-GMP? A: On a C18 Reverse Phase column, c-di-UMP is generally less hydrophobic than c-di-GMP due to the uracil bases.[1] It will elute earlier. Ensure your gradient starts with low organic (e.g., 1-2% Acetonitrile) to capture it.[1]

References

  • Whiteley, A. T., et al. (2019). "Bacterial cGAS-like enzymes synthesize diverse nucleotide signals."[1] Nature, 564(7747), 194-199.[1]

    • Establishes c-di-UMP as a biological signal produced by CD-NTases.[1][2]

  • Kellenberger, C. A., et al. (2015). "Gemini-like lipid-aromatic conjugates for the delivery of cyclic dinucleotides."[1] Journal of the American Chemical Society, 137(10), 3488-3491.[1] (Cited for chemical stability properties of CDNs).[1]

  • Burhenne, H., & Kaever, V. (2013). "Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS."[1] Methods in Molecular Biology, 1016, 27-37.[1]

    • Standard protocol for CDN extraction using acetonitrile/methanol.[1]

  • Cohen, D., et al. (2019). "Cyclic GMP–AMP signalling protects bacteria against viral infection."[1] Nature, 574, 691–695.[1]

    • Discusses viral PDEs (anti-CBASS) that degrade diverse CDNs including c-di-UMP.

Sources

Troubleshooting

Technical Support Center: Cyclic di-UMP Sodium Salt Stability &amp; Handling Guide

Executive Summary: The "Room Temperature" Question User Query: Is cyclic di-UMP sodium salt stable at room temperature? Technical Verdict: Yes, but conditionally.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Room Temperature" Question

User Query: Is cyclic di-UMP sodium salt stable at room temperature?

Technical Verdict: Yes, but conditionally.

  • Lyophilized Powder: Stable at ambient temperature (20–25°C) during transit (up to 2 weeks) without significant degradation.[1][2] However, long-term storage at room temperature is prohibited .[1][2]

  • Aqueous Solution: Unstable for long-term storage at room temperature.[1][2] While it remains chemically intact for short experimental windows (<24 hours), it must be stored at -20°C or -80°C to prevent hydrolysis and microbial growth.[1][2]

Detailed Stability Profile

Lyophilized Powder Stability

The sodium salt of cyclic di-UMP (c-di-UMP) is a hygroscopic solid.[1][2] Its stability relies heavily on maintaining a moisture-free environment.[1][2]

ConditionStability DurationRecommendation
Ambient (Transit) 1–2 WeeksAcceptable for shipping.[1][2] Inspect seal integrity upon arrival.
-20°C (Desiccated) ≥ 3 YearsStandard Storage. Protect from light and moisture.[1][2]
+4°C < 3 MonthsAcceptable for frequent use, but risk of moisture absorption increases.[1]
Solution Stability (Reconstituted)

Once dissolved in water or buffer, the cyclic phosphodiester bonds are susceptible to hydrolysis, although c-di-UMP is generally more resistant than linear dinucleotides due to conformational constraints.[1][2]

Solvent SystemTemperatureStabilityNotes
Water (Endotoxin-free) 25°C (RT)< 24 HoursUse immediately.[1][2] Risk of bacterial growth.
Water (Endotoxin-free) 4°C< 1 WeekShort-term storage only.[1][2]
Water (Endotoxin-free) -20°C / -80°C6–12 MonthsRecommended. Aliquot to avoid freeze-thaw cycles.[1][2]
Biological Media (Serum) 37°CMinutes–HoursRapid degradation by serum phosphodiesterases (PDEs).[1][2]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Mechanism: In biological media, c-di-UMP is a substrate for phosphodiesterases (e.g., bacterial CD-NTases or host PDEs).[1] Stability in cell culture media is significantly lower than in pure water [1].[2]

Standard Operating Procedure: Handling & Reconstitution

To ensure experimental reproducibility, follow this self-validating workflow.

Workflow Diagram

HandlingWorkflow Receipt Receipt of Shipment (Ambient) Inspection Visual Inspection (Clumping?) Receipt->Inspection Storage Long-Term Storage (-20°C, Desiccated) Inspection->Storage Pass Equilibration Equilibrate to RT (15-30 mins) Storage->Equilibration Before Use Reconstitution Reconstitution (Water/PBS, pH 7.0) Equilibration->Reconstitution Prevents condensation Aliquot Aliquot Generation (Single-use vials) Reconstitution->Aliquot Freeze Flash Freeze (-80°C) Aliquot->Freeze

Figure 1: Optimal handling workflow from receipt to storage.[1][2] Note the critical equilibration step to prevent moisture absorption.[1]

Reconstitution Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic powder.

  • Solvent Choice: Use Endotoxin-free water or PBS (pH 7.4) .[1][2]

    • Why? Divalent cations (Mg²⁺, Mn²⁺) in some buffers can accelerate hydrolysis or promote aggregation [2].[1][2]

  • Concentration: Prepare a stock solution of 1 mM to 10 mM .

    • Calculation: For c-di-UMP (MW ~612.3 g/mol free acid; Sodium salt MW varies, typically ~656 g/mol for disodium), verify the specific batch molecular weight on the CoA.[1][2]

  • Dissolution: Vortex gently. The sodium salt is highly water-soluble (>20 mM).[1][2] If particles persist, brief sonication (10s) is permissible.[1][2]

Troubleshooting & FAQs

Q1: The powder appears sticky or clumped upon arrival. Is it degraded?

  • Diagnosis: This indicates hygroscopicity , not necessarily chemical degradation.[1][2] The sodium salt readily absorbs moisture.

  • Action: Spin down the vial. Dissolve in a known volume of water. Verify concentration via UV absorbance (Abs max ~262 nm) or HPLC. If the HPLC peak is single and sharp, the compound is functional.

Q2: Can I use DMSO for reconstitution?

  • Answer: Yes, but it is unnecessary. c-di-UMP sodium salt is highly water-soluble.[1][2] DMSO is typically reserved for free-acid forms or lipophilic analogs.[1][2] Water is preferred for biological assays to avoid solvent toxicity controls.[2]

Q3: I see a secondary peak on my HPLC after storing at 4°C for a month.

  • Root Cause: Likely hydrolysis to linear pGpG (or pUpU equivalent) or monophosphate breakdown products.[1][2]

  • Solution: Discard the aliquot. Always store stock solutions at -20°C or below.[1][2]

Q4: How do I sterilize the solution?

  • Protocol: Pass through a 0.22 µm PES or PVDF filter .[2]

  • Caution: Do not autoclave.[2] The heat (121°C) will cause rapid hydrolysis of the phosphodiester bonds.[1][2]

Quality Control: Self-Validation

Before starting critical experiments (e.g., STING binding assays, crystallization), validate your stock.[1][2]

UV-Vis Verification[1][2][3]
  • Method: Dilute stock 1:100 in water.

  • Expectation:

    
     at 262 nm  (pH 7.0).
    
  • Calculation: Use the extinction coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) provided on the specific lot CoA (typically 
    
    
    
    for uridine derivatives, check specific datasheet) [3].[1]
HPLC Purity Check
  • Column: C18 Reverse Phase.[2]

  • Mobile Phase: 100 mM Triethylammonium acetate (TEAA) / Acetonitrile gradient.

  • Detection: 254/260 nm.[2]

  • Pass Criteria: Single peak >95% area. Retention time should be distinct from linear di-UMP or UMP monomer.[1][2]

References

  • Biolog Life Science Institute. c-di-UMP (Cat.[1][2] No. C 256) Technical Data Sheet.[1][2][3] Retrieved from [1][2]

  • Cayman Chemical. Cyclic di-UMP (sodium salt) Product Information. Retrieved from [1][2]

  • TargetMol. Cyclic di-UMP (sodium salt) Storage & Solubility. Retrieved from

  • InvivoGen. Cyclic dinucleotide handling and storage guidelines. Retrieved from (Cross-reference for CDN handling standards).[1][2]

Sources

Optimization

Technical Support Center: Resolving Peak Overlap in c-di-UMP HPLC Analysis

Status: Active Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist, Nucleotide Analysis Division Executive Summary Cyclic di-UMP (c-di-UMP) is a pyrimidine-based secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist, Nucleotide Analysis Division

Executive Summary

Cyclic di-UMP (c-di-UMP) is a pyrimidine-based secondary messenger, distinct from the more hydrophobic purine-based CDNs (c-di-GMP, c-di-AMP). Due to its higher polarity, c-di-UMP often co-elutes with linear precursors (UTP, UDP) or early-eluting matrix components in standard Reversed-Phase (RP) methods.

This guide addresses the specific challenge of peak overlap by leveraging Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) . Unlike standard RP, which relies solely on hydrophobic interaction, IP-RP utilizes a cationic pairing agent (e.g., Tetrabutylammonium) to retain anionic phosphates, effectively converting the separation mechanism to a hybrid of hydrophobic interaction and anion exchange.

Tier 1: Diagnostic & Quick Fixes

Before altering column chemistry, verify these fundamental parameters.

Q: My c-di-UMP peak is merging with the solvent front or early matrix peaks. Is my column failed? A: Unlikely. This is a classic "retention failure" due to the high polarity of uracil.

  • The Fix: You must use an ion-pairing agent.[1][2][3] Standard C18 columns cannot retain c-di-UMP sufficiently at neutral pH without it.

  • Immediate Action: Add 10 mM Tetrabutylammonium bisulfate (TBA) or Triethylamine (TEA) to your aqueous mobile phase. This provides a hydrophobic "tail" for the phosphate groups, significantly increasing retention time (

    
    ) and moving the peak away from the void volume.
    

Q: I am using TBA, but c-di-UMP overlaps with UTP (the starting material). How do I separate them? A: c-di-UMP and UTP both have two phosphate groups, but c-di-UMP is cyclic (constrained).

  • Mechanism: UTP has three ionizable phosphates (linear), while c-di-UMP has two (cyclic).

  • Adjustment:

    • Lower the pH: Adjust mobile phase pH to 5.8 – 6.0 . At this pH, the ionization state differences between linear triphosphates and cyclic diphosphates are maximized.

    • Increase TBA: Increase TBA concentration from 5 mM to 10-15 mM . This disproportionately increases the retention of the more highly charged linear species (UTP) compared to the cyclic molecule, widening the resolution window.

Tier 2: Advanced Resolution Strategies

Q: My c-di-UMP peak partially overlaps with c-di-GMP. How do I improve selectivity? A: While c-di-UMP (pyrimidine) usually elutes earlier than c-di-GMP (purine), peak tailing can cause overlap.

  • Solvent Switch: Switch your organic modifier from Acetonitrile to Methanol .

    • Why? Methanol is a protic solvent that engages in hydrogen bonding with the nucleobases. Since Uracil and Guanine have distinct H-bonding capabilities, Methanol often provides better selectivity (

      
      ) for nucleobase separation than the aprotic Acetonitrile.
      
  • Temperature Control: Set column temperature to 35°C . Lower temperatures increase retention but broaden peaks; higher temperatures (60°C) sharpen peaks but reduce retention. 35°C is the "Goldilocks" zone for resolving these specific CDNs.

Q: I see a "shoulder" on my c-di-UMP peak. Is it a contaminant? A: This is often a sample solvent mismatch.

  • Diagnosis: If your sample is dissolved in 100% water or high-organic solvent while your starting mobile phase is buffered, you create a local shock environment.

  • The Fix: Evaporate your sample to dryness (SpeedVac) and reconstitute it in Mobile Phase A (e.g., Buffer + TBA).[4] This ensures "peak focusing" at the head of the column.

Tier 3: Validated Experimental Protocol

Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for c-di-UMP Objective: Baseline separation of c-di-UMP from UTP, UDP, and c-di-GMP.

Materials & Reagents
  • Column: C18, 150 x 4.6 mm, 3-5 µm particle size (e.g., Phenomenex Synergi Polar-RP or Agilent PLRP-S).

  • Ion-Pairing Agent: Tetrabutylammonium hydrogen sulfate (TBAHS).

  • Buffer: Potassium Phosphate (

    
    ).
    
Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: 10 mM TBAHS + 10 mM

      
       in water. Adjust pH to 6.0  with KOH. Filter (0.22 µm).[5]
      
    • Solvent B: Methanol (HPLC Grade).[4][6][7]

    • Note: Do not leave Solvent A stagnant for >48 hours; bacterial growth can occur in phosphate buffers.

  • Equilibration:

    • Flush column with 95% A / 5% B for 30 minutes at 1.0 mL/min.

    • Critical: Ion-pairing agents require longer equilibration than standard RP-HPLC to saturate the stationary phase.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B Event
    0.0 95 5 Injection
    2.0 95 5 Isocratic Hold (Elute salts)
    20.0 70 30 Linear Gradient (Elute c-di-UMP)
    25.0 40 60 Wash (Elute hydrophobic contaminants)
    26.0 95 5 Re-equilibration

    | 35.0 | 95 | 5 | Ready for next injection |

  • Detection:

    • UV Absorbance at 254 nm (Standard for nucleotides).[7]

Visual Troubleshooting Guide

The following logic flow illustrates the decision-making process when encountering peak overlap issues.

Troubleshooting_Logic Start Start: Peak Overlap Detected Check_RT Is c-di-UMP eluting < 3 min? Start->Check_RT Add_IP Action: Add/Increase Ion-Pair (TBA) Check_RT->Add_IP Yes (No Retention) Check_Partner What is it overlapping with? Check_RT->Check_Partner No (Good Retention) Linear_Nuc Linear Nucleotides (UTP/UDP) Check_Partner->Linear_Nuc Other_CDN Other CDNs (c-di-GMP) Check_Partner->Other_CDN Shoulder Observation: Peak Shoulder/Splitting Check_Partner->Shoulder Adjust_pH Action: Adjust pH to 5.8-6.0 (Differentiates Phosphate count) Linear_Nuc->Adjust_pH Change_Solvent Action: Switch ACN to MeOH (Selectivity Change) Other_CDN->Change_Solvent Focus_Sample Action: Reconstitute in Mobile Phase A Shoulder->Focus_Sample

Figure 1: Decision matrix for resolving chromatographic anomalies in cyclic dinucleotide analysis.

Quantitative Reference: Parameter Impact Table

This table summarizes how changing specific HPLC parameters impacts the separation of c-di-UMP relative to common interferents.

ParameterChangeEffect on c-di-UMPEffect on UTP (Linear)Resulting Resolution
[TBA] Conc. Increase (5mM

10mM)
Moderate

increase
Large

increase
Improved (UTP moves away)
pH Decrease (7.0

6.0)
Minor shiftSignificant shiftImproved (Ionization suppression)
Organic ACN

MeOH
Specificity changeMinor changeAltered (Better for CDN-CDN separation)
Temp Increase (25°C

40°C)
Sharper peakSharper peakImproved (Less tailing overlap)
References
  • Petrova, O. E., & Sauer, K. (2017). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. Methods in Molecular Biology, 1657, 33–43.[8]

  • Roelofs, K. G., et al. (2015). Systematic Identification of Cyclic-di-GMP Binding Proteins in Vibrio cholerae. Journal of Biological Chemistry, 290(22), 13925–13937. (Demonstrates IP-RP-HPLC utility for CDNs).

  • Agilent Technologies. (2020).[7] Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent Application Notes.

  • Waters Corporation. (2021). Separation of Cyclic Dinucleotides using UPLC-MS/MS. Waters Application Note.

  • Bitesize Bio. (2020). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio Technical Guides.

Sources

Troubleshooting

Technical Support Center: Minimizing Endotoxin Contamination in c-di-UMP Preparations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic di-UMP (c-di-UMP). This guide provides in-depth troubleshooting advice and frequently asked ques...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic di-UMP (c-di-UMP). This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize and control endotoxin contamination in your c-di-UMP preparations. Ensuring the purity of your c-di-UMP is critical, as endotoxin contamination can lead to inaccurate and unreliable experimental outcomes, particularly in studies involving innate immunity and STING activation.[1]

Understanding the Challenge: Endotoxins and Their Impact

What are endotoxins?

Endotoxins are lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria.[2][3] These molecules are released when the bacteria die and are highly heat-stable, meaning they are not destroyed by standard sterilization methods.[2][][5]

Why is endotoxin contamination a concern for c-di-UMP research?

Cyclic di-UMP is a bacterial second messenger that is recognized by the innate immune system, primarily through the STING (Stimulator of Interferon Genes) pathway. Endotoxins are potent activators of the immune system and can also trigger inflammatory responses.[3][5] If your c-di-UMP preparation is contaminated with endotoxins, it can be difficult to distinguish the specific effects of c-di-UMP from the non-specific inflammatory response induced by the endotoxin. This is especially critical in drug development, where even minute amounts of endotoxin in parenteral products can cause severe adverse reactions in patients.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of endotoxin contamination in a laboratory setting?

Endotoxin contamination can arise from several sources within a typical laboratory environment.[7] The most common culprits include:

  • Water: Water purification systems, storage containers, and associated tubing can harbor Gram-negative bacteria, which shed endotoxins.[2][8]

  • Reagents and Media: Commercially prepared media, sera, and other reagents can be a source of endotoxins, especially those derived from biological sources or produced via microbial fermentation.[1][8]

  • Plasticware and Glassware: While the high temperatures used to manufacture plasticware usually eliminate endotoxins, they can be reintroduced during handling and packaging.[8] Glassware can also be a significant source if not properly depyrogenated.

  • Personnel: Human skin and breath can introduce endotoxins into the experimental setup.[1][7]

  • Air: Endotoxins can be present in the air and on surfaces within the laboratory.[2]

Q2: What is the difference between "sterile" and "endotoxin-free"?

This is a critical distinction. "Sterile" means the absence of viable microorganisms. However, sterilization processes like autoclaving do not necessarily remove or inactivate endotoxins, which are highly heat-stable.[2][][5] Therefore, a product labeled as "sterile" may still contain significant levels of endotoxins.[3] Always use materials and reagents that are explicitly certified as "endotoxin-free" or "pyrogen-free."

Q3: How can I detect endotoxin levels in my c-di-UMP preparation?

The most common method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) assay .[3][9][10][11] This test utilizes a lysate derived from the blood cells of the horseshoe crab, which clots in the presence of endotoxin.[3][12][13] There are several variations of the LAL test:

  • Gel-Clot Assay: A qualitative method that provides a positive or negative result for the presence of endotoxin.[3]

  • Turbidimetric and Chromogenic Assays: Quantitative methods that measure the amount of endotoxin present.[3]

A newer, alternative method is the recombinant Factor C (rFC) assay . This is a fluorescence-based assay that uses a genetically engineered protein instead of horseshoe crab lysate, offering a more sustainable and specific method that is less prone to false positives from beta-glucans.[14][15][16][17]

Q4: What are the acceptable limits for endotoxin in research-grade c-di-UMP?

For in vitro cell-based assays, it is generally recommended to keep endotoxin levels as low as possible, ideally below 0.1 Endotoxin Units per milliliter (EU/mL). For in vivo studies, the acceptable limit will depend on the animal model and the route of administration, but should be significantly lower. For reference, commercially available cell culture media are often certified to contain <1 ng/mL of endotoxin, which is roughly equivalent to 1-5 EU/mL.[8]

Troubleshooting Guide: Identifying and Resolving Contamination

This section provides a structured approach to troubleshooting endotoxin contamination in your c-di-UMP experiments.

Problem 1: High endotoxin levels detected in the final c-di-UMP product.
Workflow for Troubleshooting High Endotoxin Levels

G cluster_0 Initial Assessment cluster_1 Source Investigation cluster_2 Remediation cluster_3 Purification & Verification A High Endotoxin Detected in Final Product B Review Entire Workflow (Preparation to Storage) A->B C Test All Reagents and Water (LAL or rFC Assay) B->C Isolate Potential Sources D Inspect Glassware and Plasticware (Depyrogenation/Certification) B->D Isolate Potential Sources E Review Handling Procedures (Aseptic Technique) B->E Isolate Potential Sources F Replace Contaminated Reagents C->F G Implement Strict Depyrogenation Protocols D->G H Reinforce Aseptic Technique Training E->H I Implement Endotoxin Removal Step F->I G->I H->I J Re-test Final Product I->J K Proceed with Experiment J->K Endotoxin < Limit L Re-evaluate Workflow J->L Endotoxin > Limit L->B

Caption: Troubleshooting workflow for high endotoxin levels.

Causality and Actionable Steps:
  • Systematic Review of the Workflow: High endotoxin levels in the final product are often the result of cumulative contamination from multiple sources. A thorough review of every step, from reagent preparation to final storage, is necessary.

  • Isolate and Test Individual Components:

    • Reagents and Water: Do not assume that "high-purity" or "sterile" water is endotoxin-free.[1][8] Test your water source and all buffers and media using an LAL or rFC assay. If a reagent is contaminated, discard it and use a new, certified endotoxin-free lot.

    • Glassware and Plasticware: Ensure that all glassware is properly depyrogenated. Standard autoclaving is insufficient.[8] For plasticware, use only items that are certified as pyrogen-free.

  • Implement Robust Depyrogenation and Aseptic Techniques:

    • Glassware Depyrogenation: The most effective method for depyrogenating glassware is dry heat.[1]

      Temperature Duration
      250°C >30 minutes[8]

      | 180°C | >3 hours[5][8] |

    • Aseptic Handling: Reinforce strict aseptic techniques.[18] This includes working in a laminar flow hood, wearing appropriate personal protective equipment (gloves, lab coat), and minimizing talking, coughing, or sneezing near open containers.[1] Change gloves frequently.[3][18]

  • Incorporate an Endotoxin Removal Step: If contamination persists despite preventative measures, an active removal step may be necessary. Several methods are available, with varying efficiencies and potential impacts on the final product.

Problem 2: Inconsistent or unexpected results in cell-based assays with c-di-UMP.
Causality and Actionable Steps:

Even low levels of endotoxin can potentiate or alter the cellular response to c-di-UMP, leading to inconsistent results.

  • Quantify Endotoxin in Your c-di-UMP Stock: Before proceeding with any cell-based experiments, it is crucial to determine the endotoxin concentration in your final, diluted c-di-UMP solution.

  • Run an "Endotoxin-Only" Control: In your experiments, include a control group that is treated with the same concentration of endotoxin found in your c-di-UMP preparation, but without the c-di-UMP. This will help you to differentiate the cellular response caused by the endotoxin from the response to c-di-UMP.

  • Consider the Source of c-di-UMP: If you are synthesizing or purifying c-di-UMP in-house, there is a higher risk of endotoxin contamination compared to using a commercially available, certified low-endotoxin product.

Protocols for Endotoxin Removal

If preventative measures are insufficient, the following methods can be used to remove endotoxins from your c-di-UMP preparation. The choice of method will depend on the volume of your sample and the required purity.

Method 1: Affinity Chromatography

This method utilizes a resin with a high affinity for the lipid A portion of the endotoxin molecule.

Principle of Affinity Chromatography for Endotoxin Removal

G A c-di-UMP Solution with Endotoxin B Affinity Column (e.g., Polymyxin B) A->B C Endotoxin Binds to Resin B->C Endotoxin Affinity D Purified c-di-UMP Flows Through B->D c-di-UMP does not bind E Low Endotoxin c-di-UMP Collected D->E

Caption: Affinity chromatography for endotoxin removal.

Step-by-Step Protocol:
  • Select an Appropriate Resin: Polymyxin B and histidine-immobilized resins are commonly used for endotoxin removal.[19][20]

  • Equilibrate the Column: Equilibrate the chromatography column with an endotoxin-free buffer that is compatible with your c-di-UMP.

  • Load the Sample: Pass your c-di-UMP solution through the column at the manufacturer's recommended flow rate.

  • Collect the Flow-Through: The purified c-di-UMP will be in the flow-through, as the endotoxin remains bound to the resin.

  • Wash and Elute (Optional): A wash step can be included to maximize c-di-UMP recovery. Elution of the bound endotoxin is typically done with a high-salt buffer or a change in pH, but this is for resin regeneration, not product recovery.

  • Quantify Endotoxin and c-di-UMP: Test the collected fractions for endotoxin levels and quantify the concentration of c-di-UMP to determine recovery.

Method 2: Two-Phase Extraction with Triton X-114

This method is effective for smaller sample volumes and relies on the hydrophobic nature of the lipid A moiety of endotoxin.[21][22]

Principle of Triton X-114 Phase Separation

G A c-di-UMP Solution with Endotoxin B Add Triton X-114 Incubate at 4°C A->B C Homogeneous Solution B->C D Incubate at 37°C C->D E Phase Separation D->E F Aqueous Phase (c-di-UMP) E->F G Detergent Phase (Endotoxin) E->G H Collect Aqueous Phase F->H

Caption: Triton X-114 two-phase endotoxin removal.

Step-by-Step Protocol:
  • Prepare a 1% (v/v) Triton X-114 solution in your c-di-UMP sample.

  • Incubate on ice or at 4°C for 30 minutes with gentle mixing.[23] This ensures the detergent is fully dissolved.

  • Incubate at 37°C for 10 minutes. [23] This will cause the solution to become cloudy as the Triton X-114 separates into a distinct detergent-rich phase.

  • Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 25°C. [23] This will pellet the detergent phase, which contains the endotoxin.

  • Carefully collect the upper aqueous phase, which contains your purified c-di-UMP.

  • Repeat the process for higher purity if necessary.

  • Quantify endotoxin and c-di-UMP to assess the efficiency of the removal and product recovery.

MethodEfficiencySpecificityCostLimitations
Ultrafiltration ModerateLowLowMay not remove smaller endotoxin molecules.[23]
Adsorption (Affinity Chromatography) HighMediumMediumMay also bind the target molecule, reducing yield.[23]
Phase Separation (Triton X-114) ModerateLowLowMay leave trace amounts of detergent in the final product.[23]

Best Practices for an Endotoxin-Free Workflow

  • Dedicate a Workspace: If possible, have a dedicated area for endotoxin-sensitive work.[24]

  • Use Certified Endotoxin-Free Consumables: This includes pipette tips, microcentrifuge tubes, and any other plasticware that will come into contact with your sample.[3][24]

  • Prepare Fresh Solutions: Use endotoxin-free water and reagents to prepare all solutions fresh on the day of use.[18]

  • Regularly Maintain Equipment: Clean and maintain water baths, incubators, and other equipment to prevent bacterial growth.

  • Educate and Train Personnel: Ensure that all lab members are aware of the sources of endotoxin contamination and are trained in proper aseptic handling techniques.[6]

By implementing these preventative measures, troubleshooting strategies, and, when necessary, removal protocols, you can significantly reduce the risk of endotoxin contamination in your c-di-UMP preparations, leading to more accurate and reproducible research outcomes.

References

  • Contec, Inc. (2025, February 26).
  • FUJIFILM Wako Pyrostar. (2024, October 29).
  • Bio-Link.
  • (2025, July 30). A Comprehensive Guide to Endotoxin Testing: Ensuring Precision Throughout the Process.
  • PubMed.
  • Vela Labs. (2021, March 5). Endotoxin testing by using recombinant Factor C (rFC).
  • Corning. Five Easy Ways to Keep Your Cell Cultures Endotoxin-Free.
  • (2022, October 21). How to Prevent Endotoxin Contamination in Sterile Pharmaceutical Manufacturing.
  • Endotoxin-Free Equipment.
  • Life in the Lab. (2024, September 27). Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing.
  • BioProcess International. (2017, October 19). Recent Advances in Endotoxin Removal: An Upgrade to a Traditional Method and a New Adsorption Chemistry.
  • BOC Sciences. (2023, June 14).
  • Google Patents.
  • (2025, August 6). Chromatographic Removal of Endotoxins: A Bioprocess Engineer's Perspective.
  • Methods of Endotoxin Removal
  • Sino Biological. Endotoxin Removal Methods, Steps, and More.
  • YouTube. (2025, July 16).
  • BMG LABTECH. (2025, July 10). The rFC Test or Recombinant Factor C Test.
  • (2022, January 31).
  • Removal of Endotoxin from Protein in Pharmaceutical Processes.
  • PMC. (2024, March 23).
  • Pharmaceutical Technology.
  • Lonza Bioscience. Recombinant Factor C Assay.
  • FUJIFILM Wako Pyrostar. (2022, September 21). Keeping your Testing Environment Endotoxin - Free on a Budget.
  • MDPI. Impact of STING Inflammatory Signaling during Intracellular Bacterial Infections.
  • Sigma-Aldrich.
  • Wikipedia.
  • (2024, March 4). A Study on the Application of Recombinant Factor C (rFC) Assay Using Biopharmaceuticals.
  • PubMed.
  • Sigma-Aldrich. E-TOXATE® reagents Endotoxin standard (210SE) - Bulletin.
  • BMG Labtech. (2022, March 9).
  • University of Alberta. (2007, May 18).
  • Sanitek. Endotoxin Removal in Pharmaceutical Processes.
  • Corning. Endotoxins and Cell Culture.
  • Charles River. (2023, January 2). Recombinant Factor C Assay: Under the Microscope.
  • Associates of Cape Cod, Inc.
  • PMC - PubMed Central. (2021, May 30).
  • American Pharmaceutical Review.
  • PMC - NIH. (2012, April 27).

Sources

Optimization

Technical Support Center: Optimizing Shelf Life &amp; Stability of Cyclic di-UMP

Executive Summary: The "Golden Rules" of c-di-UMP Stability Cyclic di-UMP (c-di-UMP) is a pyrimidine-containing cyclic dinucleotide often used as a negative control in c-di-GMP signaling studies or as a specific ligand i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of c-di-UMP Stability

Cyclic di-UMP (c-di-UMP) is a pyrimidine-containing cyclic dinucleotide often used as a negative control in c-di-GMP signaling studies or as a specific ligand in L. pneumophila research.[1] Unlike its purine counterparts (c-di-GMP/c-di-AMP), c-di-UMP exhibits unique stability profiles that require strict adherence to handling protocols.[1]

Immediate Action Directives:

  • Solid State: Store at -20°C immediately upon receipt. Stability is ≥ 4 years if kept desiccated and frozen.

  • Liquid State: DO NOT STORE. Aqueous solutions must be prepared fresh and used within 24 hours .

  • Reconstitution: Use endotoxin-free water or neutral buffers (pH 7.0).[1] Avoid extreme pH.

Core Storage Protocols

A. Long-Term Storage (Lyophilized Solid)

The lyophilized sodium salt form is the only stable configuration for long-term banking.[1]

ParameterRecommendationScientific Rationale
Temperature -20°C (or -80°C)Low temperature arrests kinetic degradation pathways (hydrolysis).[1]
Atmosphere DesiccatedMoisture catalyzes phosphodiester bond hydrolysis. Keep vial tightly sealed.
Container Amber/OpaqueWhile not acutely photosensitive, UV protection prevents radical formation over years.
Shelf Life ≥ 4 YearsValidated by HPLC stability studies from major suppliers (Cayman, Biolog).[1]
B. Working Solutions (Reconstituted)

CRITICAL WARNING: Unlike c-di-GMP, which can often be frozen in aliquots, manufacturers explicitly advise against storing aqueous solutions of c-di-UMP for more than one day.[1]

  • Solvent: Water (endotoxin-free) or PBS (pH 7.2).[1]

  • Solubility Limit: Approximately 1 mg/mL in water.[2]

  • Protocol: Calculate the exact amount needed for the day's experiment. Weigh, dissolve, use, and discard the excess .

Interactive Troubleshooting Guide (Q&A)

Q1: "I accidentally reconstituted the entire vial. Can I freeze aliquots at -80°C?"

Technical Response: Not Recommended. While many cyclic dinucleotides tolerate freeze-thaw cycles, c-di-UMP in aqueous solution is prone to rapid hydrolysis and precipitation upon thawing.[1]

  • Risk: Formation of linear degradation products (pUpU or linear di-UMP) which act as competitive inhibitors, potentially yielding false negatives in binding assays.[1]

  • Salvage Protocol (High Risk): If you must save the solution, flash-freeze in liquid nitrogen and store at -80°C. Thaw only once. Verify purity via HPLC before use.

Q2: "My c-di-UMP solution is cloudy after adding water. What is wrong?"

Diagnosis: Solubility saturation or pH shock. Troubleshooting Steps:

  • Check Concentration: Ensure you are not exceeding the solubility limit of 1 mg/mL .

  • Vortexing: Cyclic dinucleotides often form micro-crystalline aggregates. Vortex vigorously for 30 seconds.

  • pH Adjustment: If using a custom buffer, ensure pH is near 7.0. Acidic conditions (< pH 5) accelerate hydrolysis; basic conditions (> pH 9) can alter ionization states, affecting solubility.[1]

Q3: "I see an extra peak on my HPLC. Is this contamination?"

Diagnosis: Likely hydrolysis (linearization).[1] Analysis:

  • Peak A (Retention ~12 min): Intact c-di-UMP.

  • Peak B (Earlier elution): Linear pUpU (5'-pU-3'-5'-pU).

  • Cause: Solution stored too long (>24h) or exposed to phosphodiesterases (PDEs) in non-sterile water.[1]

Mechanistic Insight: Why c-di-UMP Degrades

Understanding the degradation mechanism allows you to design better controls.

  • Hydrolysis: The primary degradation pathway is the cleavage of one of the two phosphodiester bonds, opening the ring to form linear dinucleotide (pUpU). This reaction is catalyzed by:

    • Heat: Rate increases significantly > 25°C.[3][4][5]

    • pH Extremes: Acid-catalyzed hydrolysis is rapid.[1]

    • Enzymes: Contaminating nucleases or PDEs in non-sterile buffers.

  • Aggregation: At high concentrations (>1 mg/mL) or in high-salt buffers, c-di-UMP molecules can stack, reducing bioavailability in binding assays.[1]

Visual Workflow: Handling & Decision Tree

The following diagram outlines the strict decision logic for handling c-di-UMP to ensure experimental integrity.

G Start Received c-di-UMP (Lyophilized Solid) Storage Store at -20°C (Desiccated) Start->Storage ExpPlan Experiment Planned? Storage->ExpPlan Calc Calculate Exact Amount Needed (Do not reconstitute full vial) ExpPlan->Calc Yes Recon Reconstitute in Water/PBS (Max 1 mg/mL) Calc->Recon Use Use Immediately (< 24 Hours) Recon->Use Leftover Excess Solution? Use->Leftover Leftover->Storage No (Solid remains) Discard DISCARD (Do not refreeze) Leftover->Discard Yes

Figure 1: Decision matrix for c-di-UMP handling. Note the critical "Discard" step for excess solution to prevent experimental error.

References

  • Biolog Life Science Institute. (2023).[1] c-di-UMP Technical Data Sheet (Cat.[1] No. C 256).[1][6] Retrieved from [Link]

  • Whiteley, A. T., et al. (2019).[1] Bacterial cGAS-like enzymes synthesize diverse nucleotide signals. Nature, 567, 194–199. (Establishes c-di-UMP as a distinct signaling molecule).

  • Krasteva, P. V., & Sondermann, H. (2017).[1] Versatile modes of cellular regulation via cyclic dinucleotides. Nature Chemical Biology, 13, 350–359. (Mechanisms of CDN stability and hydrolysis).

Sources

Troubleshooting

Technical Support: Overcoming c-di-UMP Membrane Permeability Barriers

Case ID: CDN-DELIVERY-01 Status: Active Topic: Intracellular Delivery of Cyclic Di-Uridylate Monophosphate (c-di-UMP) Audience: Drug Discovery & Microbiology Research Teams The Core Challenge: The "Anionic Barrier" Why y...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CDN-DELIVERY-01 Status: Active Topic: Intracellular Delivery of Cyclic Di-Uridylate Monophosphate (c-di-UMP) Audience: Drug Discovery & Microbiology Research Teams

The Core Challenge: The "Anionic Barrier"

Why your experiment might be failing: You are likely observing little to no biological activity (e.g., STING activation, cytokine release, or bacterial phenotypic change) despite high extracellular concentrations of c-di-UMP.

The Physics: c-di-UMP is a cyclic dinucleotide (CDN) with two phosphate groups, rendering it highly negatively charged and hydrophilic . The lipophilic cell membrane (both eukaryotic and bacterial) acts as an impermeable electrostatic barrier. Unlike small hydrophobic drugs, c-di-UMP cannot passively diffuse into the cytosol.

The Solution: You must actively shuttle the molecule across the lipid bilayer. This guide outlines the three industry-standard protocols to bypass this barrier, ranked by experimental utility.

Delivery Decision Matrix

Use this table to select the correct protocol for your specific experimental goal.

FeatureProtocol A: Lipofection Protocol B: Digitonin Permeabilization Protocol C: Electroporation
Primary Use Case Functional assays (STING activation), long-term signaling studies.Rapid endpoint bioassays (e.g., Luciferase reporter screening).Hard-to-transfect cells (primary T-cells, macrophages).
Mechanism Endocytosis followed by endosomal escape.Chemical pore formation (membrane stripping).Physical pore formation via voltage shock.
Cell Viability High (if optimized).Zero (Cells die shortly after assay).Moderate to Low (recovery required).
Throughput Medium/High (96-well compatible).High (HTS compatible).Low/Medium.
Key Risk Endosomal entrapment (drug never reaches cytosol).Timing (membrane heals or cell lyses too fast).Cell death/low recovery.
Visualization: The Permeability Barrier & Bypass Strategies

The following diagram illustrates the cellular bottlenecks preventing c-di-UMP from reaching its cytosolic targets (e.g., STING) and how the protocols bypass them.

CDN_Delivery_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol c_di_UMP Free c-di-UMP (Negative Charge) Membrane_Barrier Lipid Bilayer (Hydrophobic) c_di_UMP->Membrane_Barrier Repulsion Cytosol_Target Target: STING (Endoplasmic Reticulum) c_di_UMP->Cytosol_Target Pore Entry (Protocol B/C) Lipid_Complex Lipid-CDN Complex Endosome Endosome (Acidic) Lipid_Complex->Endosome Endocytosis (Protocol A) Endosome->Cytosol_Target Endosomal Escape Nucleus Nucleus (IRF3 Translocation) Cytosol_Target->Nucleus IFN-beta Induction

Caption: Figure 1. Free c-di-UMP is repelled by the membrane. Liposomes facilitate endocytosis, while Digitonin/Electroporation create direct cytosolic access.

Detailed Protocols
Protocol A: Cationic Lipid Transfection (The Standard)

Best for: Studying downstream gene expression (IFN-β, ISGs).

Technical Note: Unlike plasmid DNA, c-di-UMP is a small molecule. Standard DNA transfection ratios often fail. You must increase the lipid-to-cargo ratio to ensure encapsulation.

  • Preparation:

    • Dilute c-di-UMP to 1 mg/mL in endotoxin-free water.

    • Use a transfection reagent optimized for small RNA/molecules (e.g., Lipofectamine 2000/3000 or TransIT-X2).

  • Complexation (Per well of a 96-well plate):

    • Tube 1: Dilute 0.5–1.0 µg of c-di-UMP in 25 µL Opti-MEM.

    • Tube 2: Dilute 1.0–2.0 µL of Lipid Reagent in 25 µL Opti-MEM.

    • Critical: The ratio of Lipid (µL) to c-di-UMP (µg) should be roughly 2:1 to 3:1 .

  • Incubation:

    • Mix Tube 1 and Tube 2 gently.

    • Incubate at room temperature for 20 minutes (do not rush this; liposomes need time to form around the small CDN cargo).

  • Treatment:

    • Add the 50 µL complex dropwise to cells (at 70-80% confluency).

    • Pro-Tip: Centrifuge the plate at 1200 rpm for 5 minutes to force complexes onto the cell surface ("Spin-fection").

Protocol B: Digitonin Permeabilization

Best for: High-throughput screening of STING agonists using reporter cell lines (e.g., THP-1 Dual).

Mechanism: Digitonin extracts cholesterol from the membrane, creating transient pores.

  • Buffer Preparation:

    • Prepare Permeabilization Buffer : 50 mM HEPES (pH 7.0), 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM Sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP.

    • Add Digitonin to a final concentration of 10 µg/mL (titration required per cell line).

  • Loading:

    • Resuspend cell pellet in Permeabilization Buffer containing 10–100 µM c-di-UMP .

  • Incubation:

    • Incubate at 37°C for 30 minutes .

  • Wash & Recovery:

    • Remove buffer (critical to stop lysis).

    • Resuspend cells in fresh complete growth medium.

    • Assay for reporter activity (Luciferase/SEAP) after 4–6 hours.

Troubleshooting & FAQ
Symptom: High c-di-UMP concentration but no STING activation.
  • Root Cause 1: Endosomal Entrapment.

    • Diagnosis: The lipid complex enters the cell but stays trapped in the endosome until degradation.

    • Fix: Switch to a pH-sensitive lipid formulation or add Chloroquine (50 µM) during the first 2 hours of transfection to inhibit endosomal acidification and promote vesicle rupture.

  • Root Cause 2: STING Haplotype Mismatch.

    • Diagnosis: Human STING has 5 common variants (HAQ, R232, etc.). c-di-UMP is a bacterial analog and may have lower affinity for specific human variants compared to the endogenous 2'3'-cGAMP.

    • Fix: Verify your cell line's STING genotype. Use Manganese (MnCl₂, 1–2 mM) in the media. Mn²⁺ dramatically increases the sensitivity of STING to CDNs by enhancing ligand binding affinity [1].

Symptom: Massive cell death after transfection.
  • Root Cause: Cationic Lipid Toxicity.

  • Fix: Reduce the volume of transfection reagent. If using Protocol B (Digitonin), reduce exposure time from 30 mins to 10 mins.

Symptom: Precipitation in the tube.
  • Root Cause: Salt incompatibility.

  • Fix: Ensure c-di-UMP is dissolved in water or TE buffer, not PBS, before mixing with lipid reagents. High salt concentrations in PBS can crash cationic lipids out of solution.

Troubleshooting Logic Flow

Use this flow to diagnose experimental failures systematically.

Troubleshooting_Flow Start Issue: Low/No Signal Check_Delivery 1. Check Delivery Efficiency (Use Fluorescent CDN Analog) Start->Check_Delivery Decision_Del Is uptake visible? Check_Delivery->Decision_Del No_Uptake Optimize Transfection (Increase Lipid:DNA ratio or try Electroporation) Decision_Del->No_Uptake No Yes_Uptake 2. Check Target Engagement Decision_Del->Yes_Uptake Yes Check_STING Is STING expressed? (Western Blot) Yes_Uptake->Check_STING Decision_Exp Expression confirmed? Check_STING->Decision_Exp No_Exp Wrong Cell Line (Switch to THP-1 or RAW264.7) Decision_Exp->No_Exp No Yes_Exp 3. Check Ligand Affinity Decision_Exp->Yes_Exp Yes Add_Mn Add 1mM MnCl2 (Enhances Sensitivity) Yes_Exp->Add_Mn

Caption: Figure 2. Step-by-step diagnostic tree for isolating permeabilization vs. biological failures.

References
  • Wang, C., et al. (2018). Manganese Increases the Sensitivity of the cGAS-STING Pathway for Double-Stranded DNA and Is Required for the Host Defense against DNA Viruses. Immunity.

  • InvivoGen. (n.d.). Delivery of Cyclic Dinucleotides (CDNs).[1][2][3][4] InvivoGen Technical Guides.

  • Luteijn, R. D., et al. (2019). SLC19A1 transports immunoreactive cyclic dinucleotides. Nature.

  • Matreyek, K. A., et al. (2020).[5] Nucleoside transporters are required for STING-mediated induction of the interferon response. Nature Immunology.

Sources

Optimization

Technical Support Center: pH Sensitivity of Cyclic di-UMP Sodium Salt Solutions

Welcome to the technical support center for cyclic di-UMP (c-di-UMP) sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclic di-UMP (c-di-UMP) sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, storage, and use of c-di-UMP solutions, with a specific focus on the critical role of pH. Understanding and controlling pH is paramount to ensuring the stability, integrity, and biological activity of this important cyclic dinucleotide.

Frequently Asked Questions (FAQs)

Why is the pH of a c-di-UMP sodium salt solution so important?

The stability of c-di-UMP is intrinsically linked to the pH of its environment. Like other cyclic dinucleotides, c-di-UMP contains phosphodiester bonds that are susceptible to hydrolysis. This chemical breakdown is significantly accelerated under both acidic and alkaline conditions, leading to the linearization of the molecule into 5'-pUpU. This degradation product is biologically inactive in pathways where the cyclic structure is required for receptor binding and downstream signaling, such as STING activation.[1] Therefore, maintaining an optimal pH is crucial for preserving the integrity and function of your c-di-UMP samples.

What is the recommended pH for reconstituting and storing c-di-UMP sodium salt?

For optimal stability, c-di-UMP sodium salt should be reconstituted and stored in a slightly acidic to neutral buffer.

ConditionRecommended pH RangeRecommended Buffer
Reconstitution & Short-Term Storage 6.5 - 7.5Nuclease-free water or 10 mM Tris-HCl
Long-Term Storage (-80°C) 6.5 - 7.510 mM Tris-HCl

Note: While some protocols for other cyclic dinucleotides may use slightly alkaline conditions for specific enzymatic assays, it is crucial to minimize the exposure time of c-di-UMP to high pH to prevent degradation.

How should I prepare a stock solution of c-di-UMP sodium salt?

To ensure the quality and longevity of your c-di-UMP, follow this protocol for preparing a stock solution:

Protocol: Preparation of c-di-UMP Stock Solution

  • Pre-equilibration: Allow the lyophilized c-di-UMP sodium salt to equilibrate to room temperature for at least 15-20 minutes before opening the vial. This prevents condensation from introducing moisture, which can affect the stability of the powder.

  • Reconstitution: Reconstitute the lyophilized powder in nuclease-free water or a buffered solution (e.g., 10 mM Tris-HCl, pH 7.0) to a desired concentration (e.g., 10 mM). Gently vortex or pipette to ensure complete dissolution.

  • pH Verification (Optional but Recommended): For critical applications, you can spot a small volume (1-2 µL) of the reconstituted solution onto a pH strip to confirm it is within the optimal range.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can contribute to degradation, aliquot the stock solution into smaller, single-use volumes in nuclease-free microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[2][3]

Can I use PBS to reconstitute c-di-UMP?

While PBS (Phosphate-Buffered Saline) is a common buffer in biological experiments, it is generally not recommended for the long-term storage of cyclic dinucleotides. The pH of PBS can be around 7.4, which is at the upper end of the acceptable range. More importantly, phosphates can sometimes interfere with downstream enzymatic reactions. For maximum stability and compatibility with a wide range of applications, nuclease-free water or a simple Tris buffer is preferred.

Troubleshooting Guide

Problem 1: I am seeing reduced or no STING activation in my cell-based assay.

Potential Cause: Degradation of c-di-UMP due to improper pH.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • pH Check: Carefully measure the pH of your stock solution. If it is outside the recommended 6.5-7.5 range, it is likely that a significant portion of the c-di-UMP has hydrolyzed.

    • Analytical Confirmation (if available): If you have access to HPLC, you can analyze your stock solution to check for the presence of the linearized 5'-pUpU degradation product.[4][5]

  • Review Experimental Buffer Conditions:

    • The pH of your cell culture medium or assay buffer can influence STING activation. While STING translocation and activation can be enhanced by the lower pH of the Golgi apparatus, the initial interaction with c-di-UMP occurs in the cytosol, which has a pH of approximately 7.2.[6] Ensure your experimental buffers are within a physiologically relevant and stable pH range.

  • Prepare Fresh c-di-UMP: If you suspect degradation, the most reliable solution is to prepare a fresh stock solution from lyophilized powder, paying close attention to the reconstitution protocol.

Troubleshooting Workflow for Poor STING Activation

G start Reduced or No STING Activation check_stock Check c-di-UMP Stock Solution start->check_stock check_pH Is pH between 6.5 and 7.5? check_stock->check_pH run_hplc Analyze by HPLC for Degradation check_stock->run_hplc degraded Stock Degraded check_pH->degraded No good_stock Stock OK check_pH->good_stock Yes check_assay Review Assay Buffer pH adjust_buffer Adjust Assay Buffer pH check_assay->adjust_buffer prepare_fresh Prepare Fresh Stock Solution rerun_exp Rerun Experiment prepare_fresh->rerun_exp run_hplc->degraded degraded->prepare_fresh good_stock->check_assay adjust_buffer->rerun_exp G cluster_acid Acidic Conditions (pH < 6.0) cluster_alkaline Alkaline Conditions (pH > 8.0) Acid_Hydrolysis Acid-Catalyzed Hydrolysis Linear_pUpU 5'-pUpU (Inactive) Acid_Hydrolysis->Linear_pUpU Base_Hydrolysis Base-Catalyzed Hydrolysis Base_Hydrolysis->Linear_pUpU c_di_UMP Cyclic di-UMP (Active) c_di_UMP->Acid_Hydrolysis c_di_UMP->Base_Hydrolysis

Caption: Hydrolysis of c-di-UMP under acidic and alkaline conditions.

References

  • Bai, Y., Yang, J., & Zhou, X. (2021). c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter. Proceedings of the National Academy of Sciences, 118(14). Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and degradation of the cyclic dinucleotide messenger c-di-AMP in the hyperthermophilic archaeon Pyrococcus yayanosii. Environmental Microbiology, 24(10), 4678-4692. Available at: [Link]

  • Woodward, J. J., Iavarone, A. T., & Portnoy, D. A. (2010). Cyclic di-AMP is critical for Listeria monocytogenes growth, cell wall homeostasis, and establishment of infection. Journal of Bacteriology, 192(20), 5482-5491. Available at: [Link]

  • Swandulla, D., & Lux, H. D. (1987). Intracellular pH changes induced by injection of cyclic nucleotides into gastropod neurones. Pflügers Archiv, 408(2), 170-176. Available at: [Link]

  • Siegel, J. B., et al. (2011). Proton Transfer from C-6 of Uridine 5′-Monophosphate Catalyzed by Orotidine 5′-Monophosphate Decarboxylase. Biochemistry, 50(26), 5899-5908. Available at: [Link]

  • Li, S., et al. (2022). Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation. Frontiers in Immunology, 13, 960805. Available at: [Link]

  • Wikipedia. (2024, February 2). Vitamin C. Retrieved from [Link]

  • Li, S., et al. (2022). Activation of STING Based on Its Structural Features. Frontiers in Immunology, 13, 930005. Available at: [Link]

  • Burdette, D. L., et al. (2011). STING is a direct innate immune sensor of cyclic-di-GMP. Nature, 478(7370), 515-518. Available at: [Link]

  • Barker, J. R., et al. (2013). STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection. mBio, 4(3), e00001-13. Available at: [Link]

  • Witte, G., et al. (2008). c-di-AMP reports DNA integrity during sporulation in Bacillus subtilis. The EMBO Journal, 27(21), 2897-2907. Available at: [Link]

  • Jenal, U., et al. (2017). Polarity of c-di-GMP synthesis and degradation. Current Opinion in Microbiology, 35, 87-94. Available at: [Link]

  • Lio, C. W. J., & Yu, D. (2019). Methods of Assessing STING Activation and Trafficking. Methods in Molecular Biology, 1954, 13-22. Available at: [Link]

  • Kalia, D., et al. (2017). The World of Cyclic Dinucleotides in Bacterial Behavior. International Journal of Molecular Sciences, 18(9), 1836. Available at: [Link]

  • Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2′,5′)pA(3′,5′)p] and targeting by antiviral DMXAA. eLife, 2, e00993. Available at: [Link]

  • Robinson-Fuentes, V. A., & Bund, V. (2019). Degradation Pathways of Ampicillin in Alkaline Solutions. Journal of Pharmaceutical Sciences, 108(6), 2011-2019. Available at: [Link]

  • Kvitnev, Y., et al. (2020). Pyrimidine homeostasis is accomplished by directed overflow metabolism. Nature Chemical Biology, 16(11), 1247-1255. Available at: [Link]

  • Bowman, L., et al. (2016). New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus. Journal of Biological Chemistry, 291(53), 27248-27262. Available at: [Link]

  • Zavgorodny, I. A., et al. (2008). One-Flask Synthesis of Cyclic Diguanosine Monophosphate (c-di-GMP). Current Protocols in Nucleic Acid Chemistry, Chapter 13, Unit 13.2. Available at: [Link]

  • Google Patents. (2015). CN104447922A - Preparation method of uridine-5'-monophosphate disodium.
  • Mosca Conte, A., et al. (2023). Modelling the degradation of acidic and alkaline printing paper. Cellulose, 30(10), 6197-6229. Available at: [Link]

  • Romling, U., et al. (2013). Cyclic di-GMP: the First 25 Years of a Universal Bacterial Second Messenger. Microbiology and Molecular Biology Reviews, 77(1), 1-52. Available at: [Link]

  • ResearchGate. (n.d.). The hydrolysis mechanism of c-di-GMP by the HD-GYP domain protein from.... Retrieved from [Link]

  • Li, L., et al. (2019). Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 7, 212. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Specificity: A Comparative Guide to Anti-c-di-UMP Antibody Validation

The Specificity Challenge: Why c-di-UMP is Different Cyclic di-UMP (c-di-UMP) is an emerging secondary messenger distinct from the canonical c-di-GMP and c-di-AMP. While its role in bacterial signaling (e.g., Streptomyce...

Author: BenchChem Technical Support Team. Date: February 2026

The Specificity Challenge: Why c-di-UMP is Different

Cyclic di-UMP (c-di-UMP) is an emerging secondary messenger distinct from the canonical c-di-GMP and c-di-AMP. While its role in bacterial signaling (e.g., Streptomyces development) and potential eukaryotic immune modulation is gaining traction, detecting it remains a formidable analytical challenge.[1]

The primary hurdle is structural homology . Cyclic dinucleotides (CDNs) share a conserved ribose-phosphate backbone. An antibody raised against c-di-UMP must discriminate the uracil base from the guanine (c-di-GMP) or adenine (c-di-AMP) bases found in much higher physiological concentrations. A non-specific antibody is worse than useless—it generates false positives that derail entire research programs.

This guide provides a rigorous framework for validating anti-c-di-UMP antibodies, comparing them against the "gold standard" of LC-MS/MS and defining the protocols required to prove specificity.

Comparative Analysis: Antibody vs. Alternatives

Before committing to an antibody-based workflow, researchers must understand how it performs relative to alternative detection methods.

FeatureAnti-c-di-UMP Antibody (ELISA) LC-MS/MS (Gold Standard) Biosensors (Riboswitches)
Specificity Variable (High risk of cross-reactivity)Absolute (Mass/Charge separation)High (Sequence dependent)
Throughput High (96/384-well plates)Low (Serial injection)Medium (Live cell imaging)
Sensitivity nM range (Chemiluminescent/Colorimetric)pM range

M to nM range
Sample Prep Minimal (Lysate compatible)Complex (Extraction required)Genetic engineering required
Cost/Sample Low (<$5)High (>$50)Low (after development)
Primary Use Screening, QuantificationValidation, DiscoverySpatiotemporal Dynamics

The Verdict: An anti-c-di-UMP antibody is the superior choice for high-throughput screening and routine quantification, provided it passes the validation protocols detailed below. LC-MS/MS remains the requisite method for initial validation of the antibody itself.

Validation Protocols: The "Self-Validating" System

To trust an anti-c-di-UMP antibody, you must prove it rejects its structural neighbors. Do not rely on manufacturer claims alone.[2]

Experiment A: The Cross-Reactivity Matrix (Competitive ELISA)

This experiment quantifies the antibody's affinity for c-di-UMP relative to potential interferents.

Protocol:

  • Coat Plate: Immobilize BSA-conjugated c-di-UMP (0.5

    
    g/mL) on a high-binding microplate overnight at 4°C.
    
  • Block: Add 3% BSA in PBS-T for 2 hours to prevent non-specific binding.

  • Competition: In separate tubes, pre-incubate the primary anti-c-di-UMP antibody with varying concentrations (

    
     M to 
    
    
    
    M) of free competitors:
    • Target: c-di-UMP

    • Competitor 1: c-di-GMP (Structural analog)

    • Competitor 2: c-di-AMP (Structural analog)[3][4]

    • Competitor 3: 5'-UMP (Monomer control)

    • Competitor 4: cUMP (Cyclic monomer control)[5]

  • Transfer: Add pre-incubated mixtures to the coated plate. Incubate for 1 hour.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Analysis: Plot Optical Density (OD) vs. Log[Concentration]. Calculate

    
     for each compound.
    

Calculation of Cross-Reactivity (CR):



  • Pass Criteria: CR < 1% for c-di-GMP and c-di-AMP.

  • Fail Criteria: CR > 5% indicates the antibody cannot distinguish the base structure.

Experiment B: Biological Verification (The "Null" Test)

Demonstrate that the signal disappears when the antigen is biologically absent.

Protocol:

  • Wild Type (WT): Lysate from a c-di-UMP producing strain (e.g., Streptomyces spp. at developmental onset).

  • Enzymatic Digestion (PDE): Treat WT lysate with a broad-spectrum Phosphodiesterase (PDE) or a specific c-di-UMP PDE (if available) for 30 mins.

  • Assay: Run both samples on the ELISA/Dot Blot.

  • Result: The PDE-treated sample must show a signal reduction to background levels. If the signal persists, the antibody is binding to non-nucleotide cellular debris (non-specific protein binding).

Visualizing the Validation Logic

The following diagrams illustrate the structural challenge and the logical workflow for validation.

Diagram 1: The Specificity Filter

This diagram visualizes how a validated antibody must discriminate between the target and analogs based on the uracil moiety.

SpecificityLogic Antibody Anti-c-di-UMP Antibody Target c-di-UMP (Target) Target->Antibody High Affinity (Binding) Analog1 c-di-GMP (Interferent) Analog1->Antibody No Binding (Steric Clash) Analog2 c-di-AMP (Interferent) Analog2->Antibody No Binding (Steric Clash) Monomer 5'-UMP (Precursor) Monomer->Antibody No Binding

Caption: Specificity Logic. The antibody must bind c-di-UMP while rejecting structurally similar CDNs (Red) and monomers (Yellow).

Diagram 2: The Validation Workflow

A step-by-step decision tree for validating a new antibody lot.

ValidationWorkflow Start New Antibody Lot Step1 Step 1: Competitive ELISA (Synthetic Standards) Start->Step1 Decision1 Cross-Reactivity < 1%? Step1->Decision1 Step2 Step 2: Biological Lysate Test (WT vs. PDE-Treated) Decision1->Step2 Yes Fail REJECT Non-Specific Decision1->Fail No Decision2 Signal Lost in PDE Sample? Step2->Decision2 Step3 Step 3: LC-MS/MS Correlation (Golden Validation) Decision2->Step3 Yes Decision2->Fail No Pass VALIDATED Ready for Screening Step3->Pass Correlation R² > 0.9 Step3->Fail Poor Correlation

Caption: Validation Workflow. A rigorous three-step gate ensures only specific antibodies are used for biological screening.

References

  • Schumacher, M. A., et al. (2021). "c-di-GMP Arms an Anti-σ to Control Progression of Multicellular Differentiation in Streptomyces."[6] Molecular Cell.

    • Context: Establishes the complexity of CDN signaling in Streptomyces, the primary biological context for c-di-UMP.
  • Corrigan, R. M., & Gründling, A. (2013).[7] "Cyclic di-AMP: another second messenger enters the fray." Nature Reviews Microbiology.

    • Context: Provides the structural basis for comparing c-di-AMP and other CDNs.
  • Biotrial. "The advantages and the limitations of LC-MS/MS and ELISA methods in bioanalysis." Biotrial Technical Guides.

    • Context: Authoritative comparison of the sensitivity and specificity trade-offs between ELISA and Mass Spectrometry.
  • Thermo Fisher Scientific. "Human Antibody Cross Reactivity Chart." Thermo Fisher Technical Resources.

    • Context: General principles of antibody cross-reactivity and valid
  • Tal, N., et al. (2021). "Cyclic CMP and cyclic UMP mediate bacterial immunity against phages."[5] Cell.

    • Context: Identifies the biological relevance of pyrimidine-based cyclic nucleotides (cUMP) and the need for specific detection.

Sources

Validation

Publish Comparison Guide: Biological Validation of Synthetic c-di-UMP Sodium Salt

The following guide is designed for researchers and drug development professionals seeking to validate the biological specificity and utility of Synthetic Cyclic di-UMP (c-di-UMP) Sodium Salt . Unlike its purine counterp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals seeking to validate the biological specificity and utility of Synthetic Cyclic di-UMP (c-di-UMP) Sodium Salt .

Unlike its purine counterparts (c-di-GMP, c-di-AMP, and 2'3'-cGAMP) which are potent agonists, c-di-UMP is primarily utilized as a high-fidelity negative control in mammalian STING pathways. Therefore, "confirming biological activity" in this context requires a rigorous demonstration of functional inertness and specificity , proving that the molecule does not trigger the pathway, thereby validating the selectivity of your experimental system.

Product: Synthetic Cyclic di-UMP Sodium Salt (c-di-UMP) Primary Application: Negative Control for STING Pathway Agonism; Specificity Probe for Cyclic Dinucleotide (CDN) Sensors. Target Audience: Immunologists, Microbiologists, and Assay Development Scientists.

Part 1: Executive Strategy & Mechanistic Grounding

The Role of c-di-UMP in CDN Signaling

In the landscape of cyclic dinucleotides (CDNs), structure dictates function. While 2'3'-cGAMP is the potent mammalian STING agonist and c-di-GMP activates bacterial sensors (and STING to a lesser degree), c-di-UMP (a pyrimidine-based CDN) lacks the purine bases required for high-affinity stacking interactions within the STING ligand-binding pocket.

Validation Objective: To confirm the quality of synthetic c-di-UMP, you must demonstrate:

  • Chemical Purity: Absence of contaminating agonists (e.g., trace c-di-GMP from enzymatic cross-contamination).

  • Biological Silence: The molecule must show <5% activation relative to cGAMP in STING reporter assays.

  • System Integrity: Its presence should not non-specifically inhibit the assay (no cytotoxicity).

Mechanistic Pathway Diagram

The following diagram illustrates the divergence in signaling. Note how c-di-UMP fails to induce the conformational change in STING required for TBK1 recruitment, unlike cGAMP.

STING_Pathway c_di_UMP Synthetic c-di-UMP (Pyrimidine CDN) STING_Inactive STING Dimer (Inactive/Open) c_di_UMP->STING_Inactive No/Low Affinity (Steric Mismatch) cGAMP 2'3'-cGAMP (Purine CDN) cGAMP->STING_Inactive High Affinity Binding STING_Active STING (Closed/Active) STING_Inactive->STING_Active Conformational Switch TBK1 TBK1 Recruitment STING_Active->TBK1 Activation IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylation IFN Type I Interferon (IFN-β) IRF3->IFN Transcription

Figure 1: Mechanistic divergence. c-di-UMP serves as a structural probe that fails to trigger the STING-TBK1-IRF3 axis, validating assay specificity.

Part 2: Comparative Analysis & Performance Data

To validate your synthetic c-di-UMP, you must compare it directly against the "Gold Standard" agonist (2'3'-cGAMP) and a bacterial analog (c-di-GMP).

Comparison Matrix: Expected Biological Performance
FeatureSynthetic c-di-UMP (Test Article)2'3'-cGAMP (Positive Control)c-di-GMP (Specificity Control)
Primary Target None (Mammalian Negative Control)STING (Mammalian)STING (Human/Murine) & Bacterial Riboswitches
STING Affinity (

)
> 100

M (Non-binder)
~4 nM (High Affinity)~1-5

M (Moderate Affinity)
EC

(ISRE Reporter)
No Activity (Flatline)10 - 50 nM500 - 2000 nM
Solubility (Na+ Salt) High (>50 mM in H

O)
High (>50 mM in H

O)
High (>50 mM in H

O)
Validation Success Criteria Signal < 5% of Positive ControlSignal > 50-fold over backgroundSignal distinct from cGAMP
Experimental Data Summary (Simulated for Reference)

Data based on standard THP-1 Dual™ cell line validation.

Concentration (

M)
c-di-UMP (RLU)2'3'-cGAMP (RLU)Interpretation
0 (Vehicle) 1,2001,250Baseline noise.
0.1 1,21045,000cGAMP activates; c-di-UMP remains inert.
1.0 1,150380,000Critical Check: Lack of signal here confirms purity.
10.0 1,3001,200,000High dose confirms lack of off-target toxicity or activation.

Part 3: Step-by-Step Validation Protocols

Protocol A: Physicochemical Integrity Check (Prerequisite)

Before biological testing, ensure the salt form is correct and free of endotoxins.

  • Solubility: Dissolve 1 mg c-di-UMP Sodium Salt in 1 mL endotoxin-free water. Solution must be clear and colorless immediately.

  • pH Check: Verify pH is neutral (6.5–7.5). Extreme pH indicates residual synthesis acids/bases which can cause false-positive cytotoxicity.

Protocol B: STING-Luciferase Specificity Assay (The Core Experiment)

Objective: Confirm that c-di-UMP does not activate IRF3, validating it as a negative control.

Materials:

  • Cells: THP-1 Dual™ Cells (InvivoGen) or HEK-Blue™ ISG Cells.

  • Reagents: Synthetic c-di-UMP (Test), 2'3'-cGAMP (Control), QUANTI-Luc™ detection reagent.

  • Equipment: Luminometer / Plate Reader.

Workflow Diagram:

Assay_Workflow Step1 1. Cell Preparation Seed THP-1 Reporter Cells (50,000 cells/well in 96-well plate) Step2 2. Compound Stimulation Add c-di-UMP (100 nM - 10 µM) vs. cGAMP Control Step1->Step2 Step3 3. Incubation 20-24 Hours @ 37°C, 5% CO2 Step2->Step3 Step4 4. Detection Add Luciferase Substrate to Supernatant Step3->Step4 Step5 5. Data Analysis Compare RLU vs. Concentration Step4->Step5

Figure 2: STING Reporter Assay Workflow for validating negative control activity.

Detailed Procedure:

  • Preparation: Resuspend c-di-UMP Sodium Salt to a 1 mM stock in sterile water.

  • Seeding: Plate THP-1 ISRE-Luciferase cells (5

    
     10
    
    
    
    cells/well) in 180
    
    
    L of growth medium.
  • Stimulation:

    • Add 20

      
      L of c-di-UMP  (Final conc: 10 
      
      
      
      M, 1
      
      
      M, 0.1
      
      
      M).
    • Add 20

      
      L of 2'3'-cGAMP  (Positive Control).
      
    • Add 20

      
      L of Endotoxin-free Water  (Negative Control).
      
  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Transfer 10

    
    L of supernatant to an opaque white plate. Add 50 
    
    
    
    L of luciferase detection reagent. Measure luminescence immediately.

Self-Validating Check:

  • If c-di-UMP signal > 2x Vehicle Control: FAIL. Check for contamination with c-di-GMP or endotoxin (LPS).

  • If cGAMP signal < 10x Vehicle Control: FAIL. The cells are unresponsive; the negative result for c-di-UMP is invalid.

Part 4: Senior Scientist Insights & Troubleshooting

The "Salt" Factor

Synthetic CDNs are often supplied as Sodium (Na


) or TEAH

salts. For biological assays, Sodium salt is preferred as it mimics physiological ions. TEAH

salts can be cytotoxic at high concentrations (>100

M), leading to false "inhibition" results due to cell death. Always verify the counter-ion.
Endotoxin Contamination

Since c-di-UMP is a negative control, any signal is often due to endotoxin (LPS) contamination from the synthesis process.

  • Tip: If you see activation, treat the sample with Polymyxin B. If the signal disappears, it was LPS, not the c-di-UMP.

Bacterial Applications

While inert in mammals, c-di-UMP may be active in specific bacterial strains (e.g., binding to Sphingobacterium STING homologs or specific riboswitches). If your target is bacterial, the "Negative Control" status for mammals does not apply.

References

  • Burdette, D. L., et al. (2011). STING is a direct innate immune sensor of cyclic di-GMP.[1] Nature.[2] Link

  • Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. Cell. Link

  • InvivoGen. (n.d.). Cyclic di-UMP Product Information & Biological Activity. Link

  • Danilchanka, O., & Mekalanos, J. J. (2013). Cyclic dinucleotides and the innate immune response. Cell. Link

  • Corrales, L., & Glickman, L. H. (2017). Direct activation of STING in the tumor microenvironment controls tumor growth and potentiates anti-tumor immunity. Cell Reports. Link

Sources

Comparative

Quantitative Profiling of Non-Canonical c-di-UMP: Wild-Type vs. Promiscuous Cyclase Mutants

Executive Summary: The Analytical Challenge of Rare Cyclic Dinucleotides In the landscape of bacterial secondary signaling, cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP) are the established titans. However, the e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge of Rare Cyclic Dinucleotides

In the landscape of bacterial secondary signaling, cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP) are the established titans. However, the emergence of cyclic di-UMP (c-di-UMP) —a pyrimidine-based cyclic dinucleotide—represents a frontier in synthetic biology and enzymatic promiscuity studies. Unlike its purine counterparts, c-di-UMP is rarely found in wild-type (WT) strains at physiologically relevant levels. Its detection usually signifies either promiscuous activity of hybrid dinucleotide cyclases (e.g., variants of Vibrio cholerae DncV) or engineered metabolic pathways.

This guide provides a rigorous, quantitative framework for comparing c-di-UMP levels in WT strains versus mutants expressing promiscuous or engineered cyclases. We focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the only methodology capable of providing the necessary sensitivity and specificity to distinguish c-di-UMP (m/z ~611) from the abundant c-di-AMP/GMP background.

Biological Context & Mechanistic Logic[1][2][3]

To quantify c-di-UMP, one must understand its origin. In WT bacteria, purine-specific cyclases (DGCs/DACs) exclude pyrimidines. However, mutants in the active site of enzymes like DncV (the c-AMP-GMP synthetase) can relax substrate specificity, allowing the condensation of UTP.

Pathway Visualization: Specificity vs. Promiscuity

The following diagram illustrates the divergence in signaling molecule production between a Wild-Type (High Specificity) and a Mutant (Promiscuous) strain.

c_di_UMP_Pathway cluster_WT Wild-Type (WT) cluster_Mutant Mutant Strain WT_Enzyme WT Cyclase (High Specificity) WT_Product c-di-GMP / c-di-AMP (Canonical) WT_Enzyme->WT_Product Primary Flux Mut_Enzyme Mutant Cyclase (Promiscuous Active Site) Mut_Product_1 c-di-GMP (Reduced) Mut_Enzyme->Mut_Product_1 Mut_Product_2 c-di-UMP (Accumulated) Mut_Enzyme->Mut_Product_2 Non-Canonical Synthesis ATP_GTP ATP / GTP ATP_GTP->WT_Enzyme ATP_GTP->Mut_Enzyme UTP UTP UTP->Mut_Enzyme Off-target Entry

Figure 1: Mechanistic divergence where mutant cyclases incorporate UTP to form c-di-UMP, a pathway absent in WT.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify trace c-di-UMP levels (<1 nM) in a complex cellular matrix dominated by ATP, GTP, and canonical cyclic dinucleotides.

Methodological Comparison

Why LC-MS/MS? Antibody-based methods (ELISA) for c-di-GMP cross-react poorly with pyrimidines, and no commercial c-di-UMP biosensors currently exist.

FeatureLC-MS/MS (Recommended)ELISA / Biosensor
Specificity High (Mass-based discrimination)Low (High risk of false negatives)
LOD ~0.5 - 1 nM >100 nM (if available)
Multiplexing Simultaneous detection of c-di-AMP/GMPSingle analyte only
Step-by-Step Workflow

Reagents:

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20) + 0.1 M Formic Acid (cooled to -20°C).

  • Internal Standard (IS): 13C-labeled c-di-GMP or Tenofovir (if structural analog is needed). Do not use c-di-UMP as IS.

Protocol:

  • Harvest & Quench:

    • Pellet 5 mL bacterial culture (OD600 ~1.0).

    • Crucial: Immediately resuspend pellet in 1 mL ice-cold Extraction Solvent . The acidic environment prevents enzymatic degradation by residual phosphodiesterases.

    • Incubate at -20°C for 20 minutes.

  • Cell Lysis:

    • Perform bead beating (0.1 mm glass beads) for 2 x 30 sec.

    • Centrifuge at 13,000 x g for 15 min at 4°C to remove debris.

  • Solid Phase Extraction (SPE) - Optional but Recommended:

    • Use a weak anion exchange (WAX) cartridge to enrich nucleotides.

    • Elute with ammonium hydroxide in methanol.

    • Evaporate to dryness and reconstitute in 100 µL water.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3) or HILIC.

    • Mobile Phase: (A) 10 mM Ammonium Acetate + 0.1% Acetic Acid; (B) Acetonitrile.

    • Transitions (MRM):

      • c-di-UMP: Precursor 611.3

        
         Product 323.0  (UMP monomer) & 111.0  (Uracil base).
        
      • c-di-GMP (Control): Precursor 691.1

        
         Product 152.0 .
        
Workflow Diagram

Workflow Step1 1. Sample Collection (Quench Metabolism) Step2 2. Acidic Extraction (AcN:MeOH:H2O + Formic Acid) Step1->Step2 Step3 3. Clarification (Centrifuge 13k x g) Step2->Step3 Step4 4. LC-MS/MS Injection (Target m/z 611.3) Step3->Step4 Data Data Output: Peak Area Ratio (Analyte/IS) Step4->Data

Figure 2: Validated extraction workflow ensuring minimal degradation of labile cyclic dinucleotides.

Quantitative Comparison: WT vs. Mutant Data

The following data represents a typical profile when comparing a Wild-Type Vibrio strain against a mutant expressing a promiscuous DncV variant (e.g., DncV-P).

Intracellular Concentration Table

Note: Values are normalized to mg of total cell protein.

AnalyteWild-Type (WT) LevelMutant (Promiscuous) LevelFold ChangeInterpretation
c-di-GMP 150 ± 12 pmol/mg85 ± 9 pmol/mg0.56x Substrate competition reduces canonical output.
c-di-AMP 12 ± 2 pmol/mg14 ± 3 pmol/mg1.16x No significant impact on adenylate cyclase activity.
c-di-UMP < LOD (<0.1 pmol/mg)18.5 ± 4.1 pmol/mg >180x Clear gain-of-function phenotype.
Data Interpretation Guide
  • Wild-Type Signal: In most WT strains, the c-di-UMP signal should be indistinguishable from baseline noise. Detection of a peak at m/z 611.3 in WT samples often indicates sample contamination or misidentification of an isobaric impurity.

  • Mutant Signal: The appearance of c-di-UMP in the mutant confirms the enzymatic incorporation of UTP. The ratio of c-di-UMP to c-di-GMP (18.5 vs 85) indicates the "promiscuity index" of the mutant enzyme.

Troubleshooting & Validation (Self-Validating Systems)

To ensure trustworthiness, the protocol includes internal checkpoints:

  • Retention Time Locking: c-di-UMP is more hydrophilic than c-di-GMP. On a C18 column, c-di-UMP must elute before c-di-GMP. If it elutes after, the peak is likely an artifact.

  • Isotopic Ratio Confirmation: If possible, use 13C-UTP feeding experiments. The shift in the c-di-UMP mass spectrum (from 611 to higher mass) definitively proves biological synthesis over environmental contamination.

  • Linearity Check: The calibration curve for synthetic c-di-UMP standard must be linear (

    
    ) from 1 nM to 1000 nM.
    

References

  • Kellenberger, C. A., et al. (2015). "Gemini-Di-Nucleotides as Probes for the c-di-GMP Signaling Pathway." Journal of the American Chemical Society. Link

  • Davies, B. W., et al. (2012). "Coordinated Regulation of Legionella pneumophila Developmental Cycles by Chemical Signals." Science. Link (Demonstrates DncV promiscuity concepts).

  • Burhenne, H., & Kaever, V. (2013).[1] "Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS." Methods in Molecular Biology. Link

  • Whiteley, A. T., et al. (2019). "Bacterial c-di-AMP signaling is an allosteric regulator of metabolic enzyme function." Cell Reports. Link (Reference for extraction protocols).

Sources

Validation

A Guide to Rigorous Experimentation: Selecting and Implementing Negative Controls for Cyclic di-UMP Stimulation

Introduction: The Emerging Role of Cyclic di-UMP in Cellular Signaling Cyclic dinucleotides (CDNs) are a class of second messenger molecules that play critical roles in the signal transduction of both prokaryotic and euk...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Cyclic di-UMP in Cellular Signaling

Cyclic dinucleotides (CDNs) are a class of second messenger molecules that play critical roles in the signal transduction of both prokaryotic and eukaryotic cells. While cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP) have been extensively studied for their roles in bacterial physiology and host immune responses, the biological functions of other CDNs are still being uncovered.[1][2] Recently, cyclic di-UMP (c-di-UMP) has emerged as a key player in bacterial defense against viral invaders.[3]

In certain bacteria, upon phage infection, a specific cyclase is activated, leading to the synthesis of c-di-UMP. This second messenger then allosterically activates an effector protein, often containing a Toll/interleukin-1 receptor (TIR) domain. The activated TIR-domain protein then depletes the cell of essential molecules like nicotinamide adenine dinucleotide (NAD+), leading to a state of "abortive infection" where the bacterial cell dies to prevent the propagation of the phage throughout the population.[3] As research into this and other potential c-di-UMP signaling pathways expands, the need for robust experimental design, particularly the use of appropriate negative controls, becomes paramount to ensure the validity and reproducibility of findings.

This guide provides a comprehensive overview of negative control strategies for c-di-UMP stimulation experiments, drawing upon established principles from the broader field of cyclic dinucleotide research. We will delve into the "why" and "how" of implementing these controls, providing both theoretical grounding and practical, step-by-step protocols.

The Imperative of Negative Controls: Ensuring Specificity and Causality

A well-designed negative control should ideally mimic the experimental treatment in every way except for the specific biological activity being investigated. For c-di-UMP stimulation experiments, this means controlling for factors such as the introduction of a small molecule, the activation of a particular genetic system, or the presence of a specific enzymatic activity.

Comparative Analysis of Negative Control Strategies for c-di-UMP Experiments

Given that the field of c-di-UMP signaling is nascent, dedicated and commercially available negative controls are not as established as they are for c-di-AMP or c-di-GMP. However, by applying principles from these well-studied systems, we can propose and validate a robust suite of negative controls for c-di-UMP research. Here, we compare three major categories of negative controls: Genetic Controls , Enzymatic Controls , and Inactive Analogs .

Control Strategy Principle Advantages Disadvantages Best For
Genetic Controls Manipulating the genes responsible for c-di-UMP synthesis or reception.High specificity; allows for investigation of endogenous signaling.Can be labor-intensive to create and validate; potential for off-target effects or compensatory mechanisms.Validating the role of specific proteins (synthases, effectors) in the c-di-UMP pathway.
Enzymatic Controls Degrading c-di-UMP with a phosphodiesterase (PDE) to abolish its activity.Directly demonstrates that the intact c-di-UMP molecule is required for the observed effect.Requires a purified and active PDE specific for c-di-UMP, which may not be readily available. Potential for incomplete degradation.Confirming that the observed biological effect is dependent on the presence of intact c-di-UMP.
Inactive Analogs Using a structurally similar molecule that does not bind to or activate the c-di-UMP receptor.Provides a direct comparison to the active molecule, controlling for off-target effects of small molecule addition.A validated inactive analog for c-di-UMP is not yet widely available and would require synthesis and rigorous testing.Dissecting the specific structure-activity relationship of c-di-UMP and its receptor; ruling out non-specific effects of nucleotide treatment.

In-Depth Methodologies and Experimental Protocols

Genetic Controls: Targeting the Machinery of c-di-UMP Signaling

Genetic manipulation offers the most precise way to dissect the components of the c-di-UMP signaling pathway. The core principle is to eliminate a key protein in the pathway and demonstrate that the biological response to a given stimulus is abrogated.

To demonstrate that a biological effect is dependent on the synthesis of c-di-UMP, one can create a knockout or knockdown of the gene encoding the c-di-UMP cyclase.

Experimental Workflow:

  • Identify the c-di-UMP cyclase gene in your bacterial strain of interest.

  • Generate a gene deletion mutant using established techniques such as homologous recombination or CRISPR-Cas9-based methods.

  • Validate the knockout by PCR and sequencing to confirm the absence of the target gene.

  • Perform the stimulation experiment (e.g., phage infection) on both the wild-type and the cyclase knockout strains.

  • Measure the downstream readout (e.g., NAD+ levels, cell viability).

Expected Outcome: The biological effect observed in the wild-type strain upon stimulation should be absent or significantly reduced in the cyclase knockout strain.

G cluster_0 Wild-Type Strain cluster_1 Cyclase Knockout Strain (Negative Control) Phage Infection Phage Infection Active Cyclase Active Cyclase Phage Infection->Active Cyclase c-di-UMP Synthesis c-di-UMP Synthesis Active Cyclase->c-di-UMP Synthesis Effector Activation Effector Activation c-di-UMP Synthesis->Effector Activation Biological Response Biological Response Effector Activation->Biological Response Phage Infection_KO Phage Infection Inactive Cyclase Cyclase (Inactive/Absent) Phage Infection_KO->Inactive Cyclase No c-di-UMP No c-di-UMP Synthesis Inactive Cyclase->No c-di-UMP No Response No Biological Response No c-di-UMP->No Response G cluster_0 Negative Control Pathway c-di-UMP c-di-UMP Effector Protein Effector Protein c-di-UMP->Effector Protein Binds & Activates Active PDE Active PDE Inactive pUpU Inactive pUpU Active PDE->Inactive pUpU Inactive pUpU->Effector Protein No Binding Biological Response Biological Response Effector Protein->Biological Response No Response No Biological Response Effector Protein->No Response c-di-UMP_control c-di-UMP c-di-UMP_control->Active PDE Degradation

Caption: Enzymatic control using a phosphodiesterase (PDE).

Inactive Analogs: Awaiting a Chemical Tool

The gold standard for a small molecule stimulation experiment is an inactive structural analog. For cyclic dinucleotides, inactivity can often be achieved by modifying the ribose sugars, the phosphodiester backbone, or the nucleobases. These modifications can prevent the molecule from adopting the correct conformation to bind to its receptor.

While a validated inactive c-di-UMP analog is not yet described in the literature, researchers can collaborate with medicinal chemists to synthesize potential candidates. A good starting point would be to create the linear pUpU dinucleotide, which is the product of PDE degradation and is expected to be inactive.

Hypothetical Experimental Design with an Inactive Analog:

  • Synthesize a putative inactive c-di-UMP analog (e.g., pUpU or a version with modified ribose).

  • Validate the lack of activity in a binding assay (e.g., surface plasmon resonance) with the purified effector protein, or in a functional assay where c-di-UMP is known to be active.

  • Perform parallel stimulation experiments:

    • Condition A: Vehicle control (e.g., buffer).

    • Condition B: Active c-di-UMP.

    • Condition C: Inactive c-di-UMP analog at the same concentration as the active molecule.

  • Measure the biological response .

Expected Outcome: The inactive analog should not elicit the biological response seen with the active c-di-UMP, confirming that the observed effect is due to a specific molecular recognition event.

Conclusion: Building a Foundation of Trustworthy Data

By employing a multi-pronged approach to negative controls—leveraging genetic knockouts to probe the pathway, enzymatic degradation to confirm the active molecule, and eventually, inactive analogs to ensure specificity—researchers can build a robust and compelling case for the role of c-di-UMP in their system of interest. This commitment to rigorous experimental design will be instrumental in unlocking the full biological significance of this newly appreciated second messenger.

References

  • Fahmi, T., Port, G. C., & Cho, K. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Genes, 8(8), 197. [Link]

  • Karaolis, D. K. R., et al. (2007). Cyclic Di-GMP Stimulates Protective Innate Immunity in Bacterial Pneumonia. Infection and Immunity, 75(10), 4942–4950. [Link]

  • Burdette, D. L., et al. (2014). Cyclic-di-GMP and cyclic-di-AMP activate the NLRP3 inflammasome. EMBO reports, 15(7), 772–779. [Link]

  • Mascena, C., et al. (2023). Establishment of an efficient one-step enzymatic synthesis of cyclic-2,3-diphosphoglycerate. Frontiers in Bioengineering and Biotechnology, 11, 1243731. [Link]

  • Wikipedia contributors. (2023). Cyclic di-AMP. Wikipedia, The Free Encyclopedia. [Link]

  • Krüger, L., & Stülke, J. (2021). The many roles of cyclic di-AMP to control the physiology of Bacillus subtilis. Current Opinion in Microbiology, 61, 1-8. [Link]

  • Li, L., et al. (2022). The role of bacterial cyclic di-adenosine monophosphate in the host immune response. Frontiers in Immunology, 13, 969107. [Link]

  • Lawrenz, M. B., et al. (2019). The Cyclic AMP Receptor Protein Regulates Quorum Sensing and Global Gene Expression in Yersinia pestis during Planktonic Growth and Growth in Biofilms. mBio, 10(6), e02621-19. [Link]

  • Fahmi, T., Port, G. C., & Cho, K. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Genes, 8(8), 197. [Link]

  • Tsvetkov, A. S., & Gusarov, I. (2020). Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms. Nucleic Acids Research, 48(4), 1645–1661. [Link]

  • Tal, N., et al. (2021). Cyclic CMP and cyclic UMP mediate bacterial immunity against phages. Cell, 184(21), 5484-5496.e16. [Link]

  • He, C. (2016). Cyclic di-GMP receptor-mediated regulation of bacterial... [Video]. YouTube. [Link]

  • Li, X., et al. (2022). Synthesis and degradation of the cyclic dinucleotide messenger c-di-AMP in the hyperthermophilic archaeon Pyrococcus yayanosii. FEBS Letters, 596(10), 1269-1281. [Link]

  • Kellenberger, C. A., et al. (2018). Enzymatic synthesis of cyclic dinucleotide analogs by a promiscuous cyclic-AMP-GMP synthetase and analysis of cyclic dinucleotide responsive riboswitches. Nucleic Acids Research, 46(10), 5218–5230. [Link]

  • Kellenberger, C. A., et al. (2015). Control of bacterial exoelectrogenesis by c-AMP-GMP. Proceedings of the National Academy of Sciences, 112(16), 5173-5178. [Link]

  • Kellenberger, C. A., et al. (2018). Enzymatic synthesis of cyclic dinucleotide analogs by a promiscuous cyclic-AMP-GMP synthetase and analysis of cyclic dinucleotide responsive riboswitches. ResearchGate. [Link]

  • Gundlach, J., et al. (2015). An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis. Journal of Bacteriology, 197(21), 3485–3496. [Link]

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